Cpypp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJFICTTKPNCK-KVDBUQHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Cpypp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cpypp, or 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor that has garnered significant interest for its specific targeting of the DOCK2-Rac1 signaling axis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information is intended to serve as a technical resource for researchers in immunology, cell biology, and drug development.
Introduction
Dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF), is a critical regulator of lymphocyte migration and activation. Its aberrant activity is implicated in various inflammatory and autoimmune disorders. This compound has emerged as a valuable chemical probe to investigate DOCK2-dependent signaling and as a potential therapeutic lead. This document outlines the core mechanism of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the GEF activity of DOCK2. The primary mechanism involves the reversible binding of this compound to the DHR-2 (DOCK homology region 2) domain of DOCK2. This interaction allosterically prevents DOCK2 from catalyzing the exchange of GDP for GTP on the small GTPase Rac1, thereby keeping Rac1 in its inactive, GDP-bound state.
The inhibition of DOCK2-mediated Rac1 activation by this compound has been shown to be dose-dependent. This blockade of Rac1 activation subsequently disrupts downstream signaling pathways that are crucial for actin cytoskeleton reorganization, leading to impaired lymphocyte chemotaxis and activation in response to chemokines and antigen receptor stimulation.[1][2][3][4][5][6]
Signaling Pathway
The signaling pathway inhibited by this compound originates from the activation of chemokine receptors or antigen receptors on the surface of lymphocytes. This activation recruits DOCK2 to the plasma membrane, where it would normally activate Rac1. This compound intervenes at this critical step, preventing the downstream signaling cascade.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (μM) | Cell Line | Reference |
| DOCK2 | GEF Activity | 22.8 | Cell-free | [1][2] |
| DOCK5 | GEF Activity | Similar to DOCK2 | Cell-free | [4] |
| DOCK180 | GEF Activity | Similar to DOCK2 | Cell-free | [4] |
| DOCK9 | GEF Activity | Less effective | Cell-free | [1] |
| DOCK2-mediated Rac Activation | Rac Pulldown | - | HEK293T | [1] |
Table 2: In Vitro and In Vivo Experimental Conditions
| Parameter | Value | Assay | Reference |
| In Vitro Concentration | 100 μM | Rac Activation Assay | [1] |
| In Vivo Dosage (i.p.) | 5 mg/animal | T-cell Migration | [4] |
| In Vivo Dosage (i.p.) | 250 mg/kg | Acute Lung Injury Model | [4] |
| Resulting Plasma Concentration (30 min post 250 mg/kg i.p.) | 11.3 μM | Pharmacokinetics | [1] |
| Resulting Plasma Concentration (1 hr post 250 mg/kg i.p.) | 10.9 μM | Pharmacokinetics | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1 in the presence and absence of this compound.
Materials:
-
Recombinant human DOCK2 (DHR-2 domain)
-
Recombinant human Rac1
-
Mant-GTP (fluorescent GTP analog)
-
GTP
-
GDP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Rac1 (1 µM) and Mant-GTP (200 nM) in assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding recombinant DOCK2 (100 nM) to the wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440 nm every 30 seconds for 30 minutes.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
Plot the initial rates against the this compound concentrations to determine the IC50 value.
Rac Activation (Pulldown) Assay
This assay determines the amount of active, GTP-bound Rac1 in cells following stimulation and treatment with this compound.
Materials:
-
HEK293T cells
-
Expression vector for DOCK2
-
Expression vector for Rac1
-
Lipofectamine 2000
-
This compound
-
Stimulant (e.g., CCL21, 1 µg/mL)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors
-
GST-PAK1-PBD (p21-binding domain) beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293T cells with DOCK2 and Rac1 expression vectors.
-
After 24 hours, pre-treat the cells with this compound (100 µM) or DMSO for 1 hour.
-
Stimulate the cells with a chemokine (e.g., CCL21) for 5 minutes.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with GST-PAK1-PBD beads for 1 hour at 4°C to pull down active Rac1-GTP.
-
Wash the beads three times with Lysis Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
T-Cell Chemotaxis (Transwell) Assay
This assay assesses the ability of T-cells to migrate towards a chemoattractant in the presence of this compound.
Materials:
-
Lymphocytes (e.g., primary T-cells or a T-cell line)
-
RPMI 1640 medium with 10% FBS
-
Chemoattractant (e.g., CXCL12, 100 ng/mL)
-
This compound
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Flow cytometer or plate reader for cell counting
Procedure:
-
Resuspend lymphocytes in RPMI 1640 medium.
-
Pre-incubate the cells with this compound (e.g., 40 µM) or DMSO for 30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Remove the inserts and count the number of cells that have migrated to the lower chamber.
-
Calculate the percentage of migration relative to the total number of cells added.
Conclusion
This compound is a potent and specific inhibitor of the DOCK2-Rac1 signaling pathway. Its mechanism of action, centered on the inhibition of DOCK2's GEF activity, has been thoroughly characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers studying DOCK2 signaling and for those interested in the development of novel anti-inflammatory and immunosuppressive therapies. The continued use of this compound as a research tool will undoubtedly lead to a deeper understanding of the physiological and pathological roles of the DOCK2-Rac1 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:310460-39-0 Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Blockade of inflammatory responses by a small-molecule inhibitor of the Rac activator DOCK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CPYPP in Regulating Rac1 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small GTPase Rac1 is a critical regulator of a myriad of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. Its activity is tightly controlled by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, leading to Rac1 activation. Dysregulation of Rac1 signaling is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of CPYPP, a small molecule inhibitor that modulates Rac1 activation. While the nomenclature "this compound" and its putative identity as a "Cyclophilin-like protein partner of PI(3)K" lack substantiation in current scientific literature, the small molecule this compound is a well-characterized inhibitor of the DOCK2-Rac1 interaction. This guide will focus on the established mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to elucidate its role in the negative regulation of Rac1 activation.
Introduction: The this compound Molecule and its Target, the DOCK Family of GEFs
Rac1 activation is a pivotal event in cellular signaling, primarily driven by GEFs. The DOCK (Dedicator of Cytokinesis) family of proteins represents a major class of Rac GEFs, characterized by their DOCKER domain for recruiting Rac1 and a DHR-2 (DOCK homology region 2) domain that catalyzes the nucleotide exchange. This compound (4-[3-(2-Chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione) is a small molecule that has been identified as an inhibitor of the interaction between DOCK proteins and Rac1.[1][2][3] It functions by binding to the DHR-2 domain of DOCK2, thereby preventing the GEF activity required for Rac1 activation.[1][2] This inhibitory action makes this compound a valuable tool for studying DOCK-mediated signaling and a potential lead compound for therapeutic development.
Mechanism of Action: this compound as an Inhibitor of DOCK-Mediated Rac1 Activation
This compound exerts its regulatory role by directly interfering with the catalytic activity of DOCK family GEFs. The primary mechanism involves the reversible binding of this compound to the DHR-2 domain of DOCK2.[1][2] This binding event sterically hinders the interaction of DOCK2 with GDP-bound Rac1, thus inhibiting the exchange of GDP for GTP and preventing Rac1 activation. The inhibitory effect of this compound is not exclusive to DOCK2; it has also been shown to inhibit other DOCK family members, including DOCK1, DOCK5, and to a lesser extent, DOCK9.[1][2] This broader specificity suggests that this compound can be utilized to probe the functions of multiple DOCK proteins in various cellular contexts.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of this compound required to inhibit 50% of the DOCK2 GEF activity.
| Target | Assay Type | IC50 (µM) | Reference |
| DOCK2DHR-2 | in vitro GEF activity | 22.8 | [1][2][3] |
| DOCK180 (DOCK1) | in vitro GEF activity | Inhibited | [1][2] |
| DOCK5 | in vitro GEF activity | Inhibited | [1][2] |
| DOCK9 | in vitro GEF activity | Weakly Inhibited | [1][2] |
Table 1: Inhibitory Activity of this compound against DOCK Family Proteins.
Cellular and In Vivo Effects of this compound
The inhibition of DOCK-mediated Rac1 activation by this compound translates into significant cellular and physiological effects, particularly in immune cells where DOCK2 is highly expressed.
-
Inhibition of Chemotaxis: Treatment of lymphocytes with this compound markedly reduces their chemotactic response to chemokines such as CCL21 and CXCL13.[1][2]
-
Suppression of T-cell Activation: this compound blocks Rac activation mediated by antigen receptors, leading to a reduction in T-cell activation.[1][2]
-
Reduction of Cell Migration in vivo: Intraperitoneal injection of this compound in mice has been shown to reduce the migration of adoptively transferred T-cells by over 75%.[1]
-
Suppression of DOCK2-induced Rac1 Activation in Cells: Overexpression of DOCK2 in HEK293T cells leads to increased Rac1 activation, which is significantly suppressed by treatment with 100 µM this compound for one hour.[1]
-
Attenuation of Breast Cancer Cell Migration: this compound has been shown to attenuate HER2-mediated breast cancer cell migration in vitro.
Detailed Experimental Protocols
Rac1 Activation Assay (Pull-down Method)
This protocol is a standard method to measure the amount of active, GTP-bound Rac1 in cell lysates.[4]
Materials:
-
Cells of interest (e.g., lymphocytes, HEK293T cells)
-
This compound (or vehicle control)
-
Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease inhibitors)
-
GST-PAK-PBD (p21-activated kinase binding domain) fusion protein
-
Glutathione-agarose beads
-
Wash Buffer (Lysis buffer without Igepal CA-630)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Secondary antibody and detection reagents
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired concentration and for the specified time. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer containing GST-PAK-PBD.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Affinity Precipitation: Transfer the supernatant to a fresh tube and add glutathione-agarose beads. Incubate for 1 hour at 4°C with gentle rotation to allow the GST-PAK-PBD (bound to active Rac1) to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Rac1. A fraction of the total cell lysate should be run as a control for total Rac1 levels.
-
Detection and Quantification: Use a suitable secondary antibody and detection reagent to visualize the bands. Quantify the band intensity to determine the relative amount of active Rac1, normalized to the total Rac1 in the lysates.
In Vitro GEF Assay
This assay measures the ability of a GEF (e.g., DOCK2) to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1 in the presence or absence of an inhibitor like this compound.
Materials:
-
Recombinant Rac1 protein
-
Recombinant DOCK2 (DHR-2 domain) protein
-
BODIPY-GTP (fluorescent GTP analog)
-
GDP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (at various concentrations)
-
96-well plate and fluorescence plate reader
Protocol:
-
Loading of Rac1 with GDP: Pre-load recombinant Rac1 with a molar excess of GDP.
-
Reaction Setup: In a 96-well plate, set up reactions containing Assay Buffer, GDP-loaded Rac1, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the exchange reaction by adding a mixture of recombinant DOCK2 and BODIPY-GTP.
-
Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a fluorescence plate reader. The incorporation of BODIPY-GTP into Rac1 results in an increase in fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
This compound integrates into the broader signaling network that governs cell migration and cytoskeletal rearrangement by targeting a key node: the DOCK-Rac1 axis. This axis is downstream of various cell surface receptors, including chemokine receptors and antigen receptors.
Conclusion and Future Directions
This compound serves as a potent and specific tool for investigating the role of DOCK family GEFs in Rac1-mediated cellular processes. Its ability to inhibit Rac1 activation by targeting the DOCK2 DHR-2 domain provides a clear mechanism of action that has been leveraged to dissect signaling pathways involved in cell migration, immune responses, and cancer metastasis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies. Future research may focus on optimizing the potency and specificity of this compound-related compounds for therapeutic applications, as well as further elucidating the roles of different DOCK family members in health and disease. The development of more advanced inhibitors based on the this compound scaffold could pave the way for novel treatments for a range of disorders driven by aberrant Rac1 signaling.
References
The Inhibitory Effect of Cpypp on Lymphocyte Chemotaxis and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lymphocyte trafficking is a cornerstone of the adaptive immune response, orchestrated by complex signaling networks that guide these cells to sites of inflammation, infection, and lymphoid organs. A critical mediator of lymphocyte migration is the dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) responsible for activating the Rho GTPase Rac. Dysregulation of lymphocyte migration is implicated in various autoimmune and inflammatory diseases, making the modulation of this process a key therapeutic strategy. This technical guide provides an in-depth examination of Cpypp, a small-molecule inhibitor of DOCK2, and its consequential effects on lymphocyte chemotaxis and migration. We will detail the underlying signaling pathways, present quantitative data on this compound's inhibitory activity, and provide comprehensive experimental protocols for studying its effects.
Introduction: The Role of DOCK2 in Lymphocyte Migration
Lymphocyte migration is a highly regulated process involving cell polarization, adhesion, and cytoskeletal reorganization. Chemokines, a class of chemoattractant cytokines, bind to G protein-coupled receptors (GPCRs) on the lymphocyte surface, initiating intracellular signaling cascades that culminate in directed cell movement. DOCK2 is a pivotal downstream effector of chemokine receptor signaling in hematopoietic cells.[1] Unlike conventional GEFs, DOCK2 belongs to the DOCK180 superfamily and activates Rac through its DHR-2 catalytic domain.[1] Activated Rac, in turn, orchestrates actin polymerization and the formation of lamellipodia, cellular protrusions that drive cell motility.[2][3] Given its central role, DOCK2 has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant lymphocyte infiltration.
This compound: A Small-Molecule Inhibitor of DOCK2
This compound (4-[3'-(2″-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione) is a cell-permeable small molecule that has been identified as a potent and reversible inhibitor of DOCK2.[1][4] It exerts its inhibitory effect by binding to the DHR-2 domain of DOCK2, thereby preventing the GTP-GDP exchange on Rac1.[5][6] This blockade of DOCK2's GEF activity leads to a significant reduction in Rac activation downstream of both chemokine and antigen receptor stimulation, resulting in a marked impairment of lymphocyte chemotaxis and T cell activation.[4][5] this compound also exhibits inhibitory activity against other DOCK family members, including DOCK180 and DOCK5, though to a lesser extent against DOCK9.[5][6]
Signaling Pathways Modulated by this compound
The canonical pathway for chemokine-induced lymphocyte migration involves the activation of DOCK2 and subsequent Rac-mediated cytoskeletal changes. However, research has revealed a more complex signaling landscape with parallel pathways contributing to this process. In B lymphocytes, for instance, a complementary signaling pathway involving phosphoinositide 3-kinase δ (PI3Kδ) exists alongside the DOCK2-dependent pathway for CXCR5-mediated chemotaxis.[2] While this compound effectively blocks the DOCK2-mediated pathway, complete abrogation of B cell migration in response to CXCL13 requires the simultaneous inhibition of both DOCK2 and PI3Kδ.[2] This highlights the importance of considering these parallel signaling networks when evaluating the effects of DOCK2 inhibition.
Quantitative Data on this compound's Inhibitory Effects
The efficacy of this compound as a DOCK2 inhibitor has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its impact on lymphocyte migration and related cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for DOCK2 GEF Activity | 22.8 µM | Cell-free assay | [5][6] |
| In Vitro Rac Activation Inhibition | Marked suppression at 100 µM | HEK293T cells | [5] |
| In Vitro Chemotaxis Inhibition | Marked reduction | Lymphocytes | [5] |
| In Vivo T Cell Migration Inhibition | Reduction to <25% of control | Adoptively transferred T cells in mice | [5] |
| In Vivo Dosage (Intraperitoneal) | 5 mg per mouse | Mice | [5] |
| In Vivo Dosage (Intraperitoneal) | 250 mg/kg | Mice | [5] |
| Plasma Concentration (250 mg/kg i.p.) | 11.3 µM at 30 min | Mice | [5] |
| Plasma Concentration (250 mg/kg i.p.) | 10.9 µM at 1 hr | Mice | [5] |
Detailed Experimental Protocols
To facilitate further research into the effects of this compound on lymphocyte migration, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Lymphocyte Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of lymphocytes towards a chemoattractant through a porous membrane.
Materials:
-
Primary lymphocytes (e.g., murine splenocytes or human peripheral blood mononuclear cells)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., 100 ng/mL CXCL13 or 1 µg/mL CCL21)
-
This compound stock solution (in DMSO)
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate lymphocytes using standard procedures (e.g., density gradient centrifugation). Resuspend cells in RPMI 1640 with 0.5% BSA to a final concentration of 5 x 106 cells/mL.
-
This compound Treatment: Pre-incubate the lymphocyte suspension with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of RPMI 1640 with 0.5% BSA containing the chemoattractant to the lower wells of the 24-well plate. Add medium without chemoattractant to control wells.
-
Cell Seeding: Place the Transwell inserts into the wells. Add 100 µL of the pre-treated lymphocyte suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber. Enumerate the migrated cells using a flow cytometer by acquiring events for a fixed period of time or by using counting beads.
-
Data Analysis: Calculate the percentage of migration relative to the total number of input cells. Compare the migration of this compound-treated cells to vehicle-treated controls.
Rac Activation Assay (Pull-down Assay)
This assay quantifies the amount of active, GTP-bound Rac in cell lysates.
Materials:
-
Lymphocytes
-
This compound
-
Chemoattractant (e.g., CCL21)
-
Rac activation assay kit (containing PAK-PBD agarose beads and lysis buffer)
-
Anti-Rac antibody
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment and Stimulation: Pre-treat lymphocytes with this compound or vehicle as described for the chemotaxis assay. Stimulate the cells with a chemoattractant for a short period (e.g., 1-5 minutes) at 37°C to induce Rac activation.
-
Cell Lysis: Immediately after stimulation, lyse the cells with ice-cold Mg2+ lysis/wash buffer provided in the kit.
-
Pull-down of Active Rac: Incubate the cell lysates with PAK-PBD (p21-activated kinase-binding domain) agarose beads for 1 hour at 4°C with gentle rocking. The PAK-PBD specifically binds to the active, GTP-bound form of Rac.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis/wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for Rac, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the intensity of the Rac-GTP bands in this compound-treated samples to the vehicle-treated controls. Also, run a parallel blot with a portion of the total cell lysate to confirm equal protein loading.
In Vivo Lymphocyte Migration Assay (Adoptive Transfer)
This assay assesses the ability of lymphocytes to migrate to secondary lymphoid organs in a living animal.
Materials:
-
Donor and recipient mice
-
This compound
-
Fluorescent cell labeling dye (e.g., CFSE or CellTrace Violet)
-
Sterile PBS
-
Flow cytometer
Protocol:
-
Cell Preparation and Labeling: Isolate lymphocytes (e.g., splenocytes) from a donor mouse. Label the cells with a fluorescent dye according to the manufacturer's instructions.
-
This compound Administration: Administer this compound (e.g., 5 mg/mouse, intraperitoneally) or vehicle to the recipient mice 1 hour prior to cell transfer.
-
Adoptive Transfer: Intravenously inject the labeled lymphocytes (e.g., 1-2 x 107 cells in 100-200 µL of sterile PBS) into the recipient mice.
-
Migration Period: Allow the labeled cells to circulate and migrate to secondary lymphoid organs for a defined period (e.g., 2-24 hours).
-
Organ Harvest and Analysis: Euthanize the recipient mice and harvest the peripheral lymph nodes (e.g., inguinal, axillary, brachial) and spleen. Prepare single-cell suspensions from these organs.
-
Flow Cytometry: Analyze the cell suspensions by flow cytometry to quantify the percentage of fluorescently labeled (transferred) cells within the total lymphocyte population of each organ.
-
Data Analysis: Compare the number of transferred cells that have migrated to the lymph nodes and spleen in this compound-treated mice versus vehicle-treated mice.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the critical role of DOCK2 in lymphocyte chemotaxis and migration. Its ability to potently inhibit DOCK2-mediated Rac activation provides a means to dissect the molecular machinery of lymphocyte trafficking. The experimental protocols detailed in this guide offer a framework for investigating the effects of this compound and other potential DOCK2 inhibitors. Future research should focus on further characterizing the selectivity of this compound for different DOCK family members and exploring its therapeutic potential in preclinical models of autoimmune and inflammatory diseases. The development of more potent and specific DOCK2 inhibitors, guided by the insights gained from studies with this compound, holds promise for the generation of novel immunomodulatory therapies.
References
- 1. scispace.com [scispace.com]
- 2. Transwell migration assay to interrogate human CAR-T cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Leukocyte Migration to Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. Pull-down-assay-protocol | Sigma-Aldrich [sigmaaldrich.com]
Investigating the Signaling Pathways Affected by Cpypp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpypp, chemically identified as 4-[3-(2-Chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor that has garnered attention for its specific effects on cellular signaling pathways crucial to immune cell function. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and visual representations of the involved biological processes. This compound primarily targets the DOCK (Dedicator of Cytokinesis) family of proteins, which are atypical guanine nucleotide exchange factors (GEFs) for Rho GTPases. By inhibiting these proteins, this compound effectively modulates critical cellular processes such as cell migration, activation, and cytoskeletal rearrangement.
Core Mechanism of Action
This compound is a known inhibitor of DOCK2, a key Rac activator predominantly expressed in hematopoietic cells.[1][2][3][4][5] It also exhibits inhibitory activity against other members of the DOCK-A and DOCK-B subfamilies, including DOCK180 and DOCK5, while showing less activity against DOCK9, a member of the DOCK-D subfamily.[1][2][3][4][5] The primary mechanism of this compound is the inhibition of the guanine nucleotide exchange factor (GEF) activity of the DHR-2 (DOCK homology region 2) domain of DOCK proteins for Rac1.[1][2][3][4][5] This inhibition is reversible and dose-dependent, preventing the exchange of GDP for GTP on Rac1, thereby keeping it in an inactive state.[1][2] This blockade of Rac activation disrupts downstream signaling cascades that are essential for chemokine- and antigen receptor-mediated cellular responses, such as chemotaxis and T-cell activation.[1][2]
Data Presentation: Quantitative Inhibition of DOCK Family Proteins by this compound
The inhibitory activity of this compound has been quantified against several DOCK family proteins. The following table summarizes the available data.
| Target Protein | IC50 (µM) | Notes |
| DOCK2 | 22.8 | This compound inhibits the GEF activity of the DOCK2 DHR-2 domain for Rac1.[1][2][3][4][5] |
| DOCK180 | Inhibited | The specific IC50 value is not readily available in the provided search results. |
| DOCK5 | Inhibited | The specific IC50 value is not readily available in the provided search results. |
| DOCK9 | Less Inhibited | This compound shows lower potency against DOCK9 compared to DOCK2, DOCK180, and DOCK5.[1][2][3][4][5] |
Signaling Pathways Affected by this compound
This compound primarily impacts signaling pathways that rely on DOCK-mediated Rac activation. The two most prominent pathways are those downstream of chemokine receptors and the T-cell receptor (TCR).
Chemokine Receptor Signaling
Chemokine receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades that lead to cell migration. DOCK2 is a critical node in this pathway in lymphocytes.
Caption: this compound inhibits DOCK2 in chemokine signaling.
T-Cell Receptor (TCR) Signaling
Upon engagement with an antigen-presenting cell, the TCR initiates a signaling cascade that leads to T-cell activation and proliferation. DOCK2 plays a crucial role in translating TCR signals into Rac activation, which is necessary for the formation of the immunological synapse and subsequent T-cell responses.
Caption: this compound blocks DOCK2-mediated TCR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of a GEF to catalyze the exchange of GDP for GTP on a Rho GTPase. The protocol below is a representative method based on fluorescence spectroscopy.
Principle: The assay relies on a fluorescently labeled GDP analog (e.g., mant-GDP or BODIPY-FL-GDP) that is pre-loaded onto recombinant Rac1. Upon the addition of the GEF (DOCK2), the fluorescent GDP is exchanged for unlabeled GTP present in excess in the reaction buffer. The decrease in fluorescence, as the labeled GDP is released from Rac1, is monitored over time. This compound's inhibitory effect is quantified by its ability to slow down this exchange rate.
Protocol:
-
Reagent Preparation:
-
Purified, recombinant Rac1 protein.
-
Purified, recombinant DOCK2 DHR-2 domain.
-
Fluorescent GDP analog (e.g., 2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Diphosphate, trisodium salt - mant-GDP).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
GTP solution (10 mM).
-
This compound stock solution (in DMSO).
-
-
Loading Rac1 with Fluorescent GDP:
-
Incubate Rac1 with a 10-fold molar excess of the fluorescent GDP analog in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.
-
Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.
-
Remove excess unbound fluorescent GDP using a desalting column.
-
-
GEF Assay:
-
In a 96-well plate, add the fluorescent GDP-loaded Rac1 to the assay buffer.
-
Add this compound at various concentrations (and a DMSO control).
-
Initiate the exchange reaction by adding the DOCK2 DHR-2 domain and a high concentration of unlabeled GTP.
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 440 nm for mant-GDP).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the reaction rates against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro GEF activity assay.
Rac Activation (Pull-down) Assay
This assay measures the amount of active, GTP-bound Rac1 in cell lysates.
Principle: A fusion protein consisting of Glutathione S-transferase (GST) and the p21-binding domain (PBD) of p21-activated kinase (PAK) is used to specifically capture active Rac1-GTP. The PBD domain binds with high affinity to the GTP-bound conformation of Rac. The captured Rac1-GTP is then detected and quantified by western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., lymphocytes) to the desired density.
-
Treat the cells with this compound or DMSO (control) for the desired time.
-
Stimulate the cells with a chemokine or TCR agonist to induce Rac activation.
-
Lyse the cells in a lysis buffer containing protease inhibitors and the GST-PBD fusion protein.
-
-
Affinity Precipitation:
-
Incubate the cell lysates with glutathione-agarose beads at 4°C with gentle rotation to allow the GST-PBD to bind to the beads.
-
The GST-PBD bound to the beads will in turn "pull down" the active Rac1-GTP from the lysate.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the amount of pulled-down Rac1-GTP by densitometry. Also, run a western blot for total Rac1 from the input lysates to normalize the results.
-
Caption: Workflow for the Rac activation pull-down assay.
Conclusion
This compound is a valuable research tool for dissecting the roles of DOCK family proteins, particularly DOCK2, in immune cell signaling. Its ability to inhibit the GEF activity of DOCK2 and block downstream Rac1 activation provides a specific means to study the physiological and pathological processes that are dependent on these pathways. This guide has provided a comprehensive overview of this compound's mechanism of action, its effects on key signaling pathways, and the experimental methodologies used for its characterization. The provided diagrams offer a visual framework for understanding the complex molecular interactions involved. Further research into the therapeutic potential of DOCK2 inhibitors, like this compound, may lead to novel treatments for inflammatory and autoimmune diseases.
References
The Discovery and Initial Characterization of Cpypp: A DOCK2-Rac1 Interaction Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of Cpypp (4-[3'-(2"-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione), a small-molecule inhibitor targeting the DOCK2-Rac1 signaling axis. The information presented herein is intended to serve as a valuable resource for researchers in immunology, oncology, and drug development who are interested in the therapeutic potential of modulating this critical pathway.
Introduction
The dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of the Rho GTPase Rac. This activation is essential for a multitude of cellular processes, particularly in hematopoietic cells, including lymphocyte migration, activation, and the formation of the immunological synapse. Given its central role in the immune response, the DOCK2-Rac1 signaling pathway has emerged as a promising target for the development of novel immunomodulatory and anti-inflammatory therapeutics. This compound was identified as a first-in-class inhibitor of the DOCK2-Rac1 interaction, providing a valuable chemical tool to probe the function of this pathway and a scaffold for the development of more potent and specific inhibitors.
Quantitative Data Summary
The initial characterization of this compound yielded key quantitative data that define its potency and selectivity. This information is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| DOCK2 DHR-2 Domain | GEF Activity Assay | 22.8 | [1] |
Table 2: Selectivity Profile of this compound against other DOCK Family Proteins
| DOCK Protein | Inhibition | Reference |
| DOCK180 | Inhibits | [1] |
| DOCK5 | Inhibits | [1] |
| DOCK9 | Less Inhibition | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the DHR-2 domain of DOCK2 in a reversible manner.[1] This binding event prevents DOCK2 from catalyzing the exchange of GDP for GTP on Rac1, thereby keeping Rac1 in its inactive, GDP-bound state. The inhibition of Rac1 activation downstream of DOCK2 has significant consequences for lymphocyte function, including reduced chemotaxis and T-cell activation.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the initial characterization of this compound. These protocols are based on established methods and are intended to be representative of the original discovery work.
In Vitro DOCK2 GEF Activity Assay
This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on Rac1. The increase in fluorescence upon mant-GTP binding to Rac1 is monitored over time.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.
-
Prepare solutions of purified recombinant DOCK2 DHR-2 domain and Rac1 protein in assay buffer.
-
Prepare a solution of mant-GTP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the DOCK2 DHR-2 domain and this compound (or DMSO as a vehicle control) to the assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of Rac1 and mant-GTP to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) every 30-60 seconds for 15-30 minutes.
-
Plot the fluorescence intensity against time for each condition.
-
Calculate the initial reaction rates from the linear portion of the curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Rac Activation Assay (GST-PAK1-PBD Pulldown)
This assay determines the amount of active, GTP-bound Rac1 in cell lysates. The p21-binding domain (PBD) of PAK1 fused to GST specifically binds to GTP-bound Rac1.
Protocol:
-
Cell Culture and Treatment:
-
Culture lymphocytes (e.g., primary T-cells or a suitable cell line) under appropriate conditions.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a chemokine such as SDF-1α for a short period (e.g., 2-5 minutes) to induce Rac1 activation.
-
-
Cell Lysis and Pulldown:
-
Immediately lyse the cells on ice using a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, and protease inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate the supernatants with glutathione-Sepharose beads pre-loaded with GST-PAK1-PBD for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove unbound proteins.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Also, perform a Western blot for total Rac1 from the cell lysates to ensure equal protein loading.
-
T-Cell Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of T-cells to migrate towards a chemoattractant, a process dependent on Rac1 activation.
Protocol:
-
Assay Setup:
-
Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add a solution containing a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
In the upper chamber, add a suspension of T-cells that have been pre-treated with this compound or DMSO.
-
-
Migration:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry.
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
Conclusion
The discovery of this compound as a DOCK2-Rac1 interaction inhibitor has provided a crucial tool for dissecting the role of this signaling pathway in immune cell function. The initial characterization data and experimental protocols outlined in this guide offer a solid foundation for further research into the therapeutic potential of targeting DOCK2. Future efforts may focus on developing more potent and selective analogs of this compound for the treatment of inflammatory and autoimmune diseases.
References
The Role of Cyclophilin D in Hematopoietic Cell Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl isomerase encoded by the PPIF gene, has emerged as a critical regulator of mitochondrial function and cell fate. Primarily known for its role in sensitizing the mitochondrial permeability transition pore (mPTP), CypD's influence extends to a variety of signaling pathways that are fundamental to the function of hematopoietic cells.[1][2] This technical guide provides an in-depth exploration of CypD's function in hematopoietic cell signaling, with a focus on its impact on cell viability, immune responses, and cell death pathways. We present quantitative data on the effects of CypD inhibition, detailed experimental protocols for studying CypD function, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating CypD as a therapeutic target in hematological and immunological disorders.
Core Function of CypD: Regulation of the Mitochondrial Permeability Transition Pore (mPTP)
CypD is a key modulator of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[1] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately leading to cell death.[1] CypD's interaction with components of the mPTP complex, such as the F-ATP synthase, sensitizes the pore to opening in response to stimuli like high matrix Ca2+ and reactive oxygen species (ROS).[1][2] Inhibition or genetic deletion of CypD desensitizes the mPTP to these triggers, thereby protecting cells from mitochondrial-mediated cell death.
CypD in Hematopoietic Cell Signaling Pathways
CypD's influence on the mPTP has profound implications for various signaling pathways in hematopoietic cells, including T-lymphocytes, macrophages, and hematopoietic stem and progenitor cells.
T-Lymphocyte Activation and Survival
CypD plays a significant role in T-cell biology. The immunosuppressive drug Cyclosporin A (CsA), a well-known inhibitor of CypD, has long been used to prevent organ transplant rejection by suppressing T-cell activation. While CsA's primary immunosuppressive effect is through the inhibition of calcineurin, its interaction with cyclophilins, including CypD, also contributes to its effects on T-cells.
CypD has been shown to have a cell-extrinsic role in the survival of antiviral CD8+ T cells. During viral infections, CypD deficiency leads to reduced Type I Interferon (IFN-I) production and increased CD8+ T-cell death, resulting in a compromised antiviral response.
Macrophage-mediated Inflammation and Cell Death
In macrophages, CypD is implicated in the regulation of inflammation and programmed cell death. It has been shown to be involved in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Furthermore, CypD-mediated mPTP opening can lead to macrophage apoptosis and necroptosis, which are critical events in the resolution of inflammation and in the pathogenesis of inflammatory diseases like atherosclerosis.[3][4]
Hematopoietic Stem and Progenitor Cell Function
The role of CypD in hematopoietic stem and progenitor cells (HSPCs) is an emerging area of research. Given the importance of mitochondrial metabolism and homeostasis in maintaining the quiescence and differentiation potential of HSPCs, it is plausible that CypD's regulation of mitochondrial function is critical for normal hematopoiesis. Studies on knockout mice provide insights into the systemic effects of CypD deletion, which can inform its role in the hematopoietic system.
Quantitative Data on CypD Modulation in Hematopoietic Cells
The following tables summarize available quantitative data on the effects of CypD inhibitors on hematopoietic cell function.
Table 1: Effect of Cyclophilin D Inhibitors on T-Cell Proliferation
| Compound | Cell Type | Assay | Endpoint | IC50 | Reference |
| Sanglifehrin A | Human T-cells | IL-2 dependent proliferation | Proliferation | 200 nM | [5] |
Table 2: Effect of Cyclosporin A on Cytokine Secretion by Monocyte-like Cells
| Cell Line | Treatment | Cytokine | Effect | Concentration | Reference |
| U937 (undifferentiated) | PMA | IL-8 | Basal secretion significantly reduced | 200 ng/mL | [6] |
| U937 (DMSO-differentiated) | PMA | IL-8 | Basal secretion significantly reduced | 200 ng/mL | [6] |
Note: This table presents a selection of the reported data. The original study provides more detailed information on other cytokines.
Table 3: Hematopoietic Phenotype of Ppif-/- (CypD Knockout) Mice
| Phenotype | Observation | Implication | Reference |
| Resistance to ischemia/reperfusion injury | Protected from cell death in vivo | CypD is a key mediator of this form of cell death. | [7] |
| Altered macrophage function | Reduced macrophage apoptosis in atherosclerotic lesions | CypD promotes macrophage death in this context. | [3] |
Note: This table provides a qualitative summary. Detailed quantitative data on hematopoietic cell counts and differentiation markers in Ppif-/- mice are still being actively researched.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CypD function in hematopoietic cells.
Isolation of Mitochondria from Hematopoietic Cells
This protocol is adapted for cultured hematopoietic cells (e.g., lymphocytes, monocytes).
Materials:
-
Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest hematopoietic cells (e.g., 50-100 x 106 cells) by centrifugation at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 5 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cells with 20-30 strokes of a pre-chilled Dounce homogenizer. Monitor cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Gently wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay measures the ability of isolated mitochondria to sequester Ca2+ before the induction of mPTP opening.
Materials:
-
Isolated mitochondria from hematopoietic cells.
-
CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2.
-
Calcium Green-5N fluorescent dye.
-
CaCl2 solution (e.g., 10 mM).
-
Respiratory substrates (e.g., 5 mM pyruvate and 5 mM malate).
-
Fluorometric plate reader or spectrofluorometer.
Procedure:
-
Resuspend isolated mitochondria in CRC Assay Buffer to a final concentration of 0.5 mg/mL.
-
Add Calcium Green-5N to a final concentration of 1 µM.
-
Add respiratory substrates to energize the mitochondria.
-
Place the mitochondrial suspension in the fluorometer and record the baseline fluorescence (Excitation: ~506 nm, Emission: ~531 nm).
-
Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 nmol per pulse) at regular intervals (e.g., every 60 seconds).
-
Monitor the fluorescence of Calcium Green-5N. Mitochondrial Ca2+ uptake will be observed as a rapid decrease in fluorescence after each CaCl2 pulse, followed by a slow return to baseline.
-
The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.
-
The total amount of Ca2+ added before this massive release is the calcium retention capacity.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume due to mPTP opening by monitoring the decrease in light scattering at 540 nm.
Materials:
-
Isolated mitochondria from hematopoietic cells.
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.
-
Inducing agent (e.g., CaCl2, high concentration).
-
Spectrophotometer capable of measuring absorbance at 540 nm.
Procedure:
-
Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.2-0.5 mg/mL.
-
Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Add the inducing agent (e.g., 200 µM CaCl2) to trigger mPTP opening.
-
Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
Visualizing CypD-Related Signaling and Workflows
Signaling Pathways
The following diagrams illustrate the central role of CypD in mitochondrial-mediated cell death and its interaction with key signaling molecules.
Caption: CypD sensitizes the mPTP to Ca2+ and ROS, leading to apoptosis.
Caption: CypD's role in mtROS generation can influence NLRP3 inflammasome activation.
Experimental Workflows
The following diagrams outline the key steps in the experimental protocols described above.
Caption: Workflow for isolating mitochondria from hematopoietic cells.
Caption: Workflow for the Mitochondrial Calcium Retention Capacity (CRC) assay.
Conclusion and Future Directions
Cyclophilin D is a multifaceted protein that plays a pivotal role in the signaling networks of hematopoietic cells. Its function as a sensitizer of the mPTP places it at the crossroads of cell survival and death, with significant implications for immune regulation and the pathogenesis of hematological and inflammatory disorders. The development of specific CypD inhibitors holds therapeutic promise for a range of conditions, from ischemia-reperfusion injury to neurodegenerative diseases and potentially certain cancers.
Future research should focus on further elucidating the specific roles of CypD in different hematopoietic lineages and its interplay with other signaling pathways beyond the mPTP. A deeper understanding of the transcriptional and post-translational regulation of CypD in hematopoietic cells will also be crucial. The development of more specific and potent CypD inhibitors will be instrumental in translating our understanding of CypD's function into novel therapeutic strategies for a variety of human diseases.
References
- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corticosteroid - Wikipedia [en.wikipedia.org]
- 7. 009071 - Ppif[-] Strain Details [jax.org]
Understanding the Structure-Activity Relationship of Cpypp: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Cpypp, a known inhibitor of Dedicator of Cytokinesis (DOCK) proteins. The document details its mechanism of action, quantitative activity, and the experimental protocols used for its characterization. While a detailed structure-activity relationship (SAR) for a broad series of this compound analogs is not extensively available in the public domain, this guide synthesizes the existing knowledge to aid in the rational design of future DOCK inhibitors.
Core Compound Profile
This compound, chemically known as 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, has been identified as a reversible inhibitor of DOCK2, a guanine nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac.[1][2] This inhibition disrupts downstream signaling pathways involved in cell migration and immune cell function.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione |
| Molecular Formula | C₁₈H₁₃ClN₂O₂ |
| Molecular Weight | 324.76 g/mol |
| CAS Number | 310460-39-0 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly targeting the DHR-2 domain of DOCK2, the catalytic domain responsible for GEF activity.[1][2] By binding to this domain, this compound prevents the exchange of GDP for GTP on Rac1, thereby inhibiting its activation.[1][2] This leads to a reduction in chemokine- and antigen receptor-mediated cellular responses, such as chemotaxis and T-cell activation.[1][2]
Quantitative Data and Selectivity
The inhibitory potency of this compound against DOCK2 has been quantified, along with its activity against other DOCK family members.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (µM) | Reference |
| DOCK2 | GEF Activity Assay | 22.8 | [1] |
| DOCK180 | Not Specified | Inhibits | [1] |
| DOCK5 | Not Specified | Inhibits | [1] |
| DOCK9 | Not Specified | Less Active | [1] |
Structure-Activity Relationship (SAR)
Future SAR studies on the this compound scaffold could explore modifications at several key positions to potentially enhance potency and selectivity:
-
2-Chlorophenyl Group: Substitution on this ring could probe for additional hydrophobic or hydrogen-bonding interactions within the DOCK2 active site.
-
1-Phenyl Group: Altering this phenyl ring could impact the overall orientation of the molecule in the binding pocket.
-
Pyrazolidinedione Core: While likely essential for the core pharmacophore, subtle modifications might be tolerated.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's activity.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of DOCK2 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on Rac1. Inhibition of this process by this compound is quantified.
Protocol Details:
-
Protein Expression and Purification: Recombinant DOCK2 DHR-2 domain and Rac1 are expressed in and purified from E. coli.
-
GDP Loading of Rac1: Purified Rac1 is incubated with an excess of GDP to ensure it is in its inactive state.
-
Reaction Mixture: The reaction is typically performed in a buffer containing MES-NaOH, NaCl, and MgCl₂.
-
Assay Initiation: The GDP-loaded Rac1 is mixed with a fluorescent GTP analog (e.g., BODIPY-FL-GTP). The reaction is initiated by the addition of the DOCK2 DHR-2 domain in the presence of varying concentrations of this compound (or DMSO as a vehicle control).
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to Rac1, is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated. The percentage of inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
Rac1 Activation Assay (Pull-down Assay)
This cell-based assay determines the amount of active, GTP-bound Rac1 in cells following stimulation and treatment with this compound.
Protocol Details:
-
Cell Culture and Treatment: A suitable cell line (e.g., lymphocytes) is cultured and treated with this compound at the desired concentration for a specified time (e.g., 1 hour).
-
Cell Stimulation: Cells are then stimulated with a chemokine (e.g., CCL21 or CXCL13) or via an antigen receptor to induce Rac1 activation.[1]
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of Rac1.
-
Pull-down of Active Rac1: The cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. This complex is then captured using glutathione-sepharose beads.
-
Western Blotting: The captured proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Rac1 is detected by immunoblotting with an anti-Rac1 antibody.
-
Analysis: The intensity of the Rac1 band in the pull-down fraction is compared between this compound-treated and untreated cells to determine the extent of inhibition of Rac1 activation. Total Rac1 levels in the whole-cell lysates are also assessed as a loading control.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for studying the biological roles of DOCK2 and related proteins. Its ability to inhibit Rac1 activation through a direct interaction with the DHR-2 domain provides a solid foundation for the development of more potent and selective DOCK inhibitors. Future research should focus on a systematic medicinal chemistry effort to explore the structure-activity relationships of the pyrazolidinedione scaffold. Such studies will be instrumental in optimizing the pharmacological properties of this class of inhibitors for potential therapeutic applications in inflammatory diseases and cancer.
References
Cpypp as a Probe for Studying DOCK Protein Function: A Technical Guide
Introduction
The Dedicator of Cytokinesis (DOCK) family of proteins represents a class of atypical guanine nucleotide exchange factors (GEFs) that are critical regulators of Rho family GTPases, particularly Rac1. Unlike conventional Dbl-homology (DH) domain-containing GEFs, DOCK proteins utilize a DOCK homology region 2 (DHR-2) domain for their catalytic activity. These proteins are involved in a myriad of cellular processes, including cell migration, phagocytosis, and immune cell signaling. Given their diverse roles, understanding the specific functions of individual DOCK family members is a significant area of research.
This guide focuses on (4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione), known as Cpypp, a small-molecule inhibitor that serves as a valuable chemical probe for elucidating the function of DOCK proteins. This compound primarily targets the DOCK2-Rac1 interaction, providing a tool for researchers to investigate DOCK2-dependent signaling pathways and their physiological consequences.[1][2][3]
Mechanism of Action and Selectivity
This compound functions by binding to the DHR-2 domain of DOCK2 in a reversible manner.[1][2][4] This binding event directly inhibits the catalytic GEF activity of DOCK2, preventing the exchange of GDP for GTP on Rac1 and thereby blocking its activation.[1][2][5] The inhibitory effect is dose-dependent.[1][2]
While this compound is widely used as a DOCK2 inhibitor, it also exhibits activity against other DOCK-A subfamily members, including DOCK1 and DOCK5.[3][6] It shows less inhibitory activity towards DOCK9, a member of the DOCK-D subfamily, indicating a degree of selectivity.[1][6] However, one study noted that this compound may also inhibit the unrelated Rac1 GEF Trio, suggesting potential off-target effects that should be considered in experimental design.[7]
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key data points.
| Target | Assay Type | Parameter | Value | Reference |
| DOCK2DHR-2 | In Vitro GEF Activity | IC50 | 22.8 µM | [1][2][5][6] |
| Experimental System | Treatment | Observed Effect | Reference |
| HEK293T cells overexpressing DOCK2 | 100 µM this compound for 1 hr | Marked suppression of Rac activation | [1][8] |
| Human Neutrophils | This compound pre-treatment | Significant impairment of chemotaxis and ROS production | [4] |
| Mouse model of endotoxemia | 250 mg/kg this compound | Reduced MPO activity and severity of lung injury | [6] |
| Adoptive transfer in mice | 5 mg/mouse this compound (i.p.) 1 hr before transfer | T-cell migration reduced to <25% of control | [1][2][6] |
Signaling Pathways
DOCK proteins are crucial nodes in signaling cascades that translate extracellular cues into cytoskeletal changes via Rac GTPase activation. This compound is instrumental in dissecting these pathways.
Caption: General DOCK2-Rac1 signaling pathway.
Caption: Mechanism of DOCK2 inhibition by this compound.
Studies have used this compound to reveal that DOCK2 and PI3K form complementary signaling pathways for CXCR5-dependent B cell migration.[9] Only the simultaneous inhibition of both pathways completely abrogates migration.[9]
Caption: DOCK2 and PI3K complementary pathways in B cell migration.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research tool.
Protocol 1: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This biochemical assay measures the ability of DOCK2's DHR-2 domain to catalyze nucleotide exchange on Rac1 and its inhibition by this compound.
Materials:
-
Purified recombinant DOCK2DHR-2 protein
-
Purified recombinant Rac1 protein
-
Mant-GDP (N-methylanthraniloyl-GDP) or similar fluorescent nucleotide analog
-
GTP (non-hydrolyzable analog like GTPγS can also be used)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
This compound stock solution in DMSO
-
96-well black plates for fluorescence reading
-
Fluorescence plate reader
Methodology:
-
Load Rac1 with Mant-GDP: Incubate Rac1 with a 10-fold molar excess of Mant-GDP in the presence of 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange. Stop the reaction by adding MgCl2 to a final concentration of 20 mM.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only vehicle control.
-
Initiate Reaction: In the 96-well plate, combine the Mant-GDP-loaded Rac1, DOCK2DHR-2, and the desired concentration of this compound (or DMSO). Allow to incubate for 5-10 minutes.
-
Start Exchange: Initiate the nucleotide exchange by adding a 100-fold molar excess of unlabeled GTP.
-
Measure Fluorescence: Immediately begin monitoring the decrease in Mant fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence corresponds to the release of Mant-GDP from Rac1.
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Plot the rates against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Rac Activation (Pull-Down) Assay
This assay quantifies the amount of active, GTP-bound Rac in cells following stimulation and treatment with this compound.[2]
Materials:
-
This compound
-
Cell stimulant (e.g., chemokine like CCL21, anti-CD3ε antibody)[2]
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, protease inhibitors
-
GST-PAK1-PBD (p21-binding domain of p21-activated kinase 1) fusion protein coupled to glutathione-Sepharose beads
-
Anti-Rac antibody
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Culture cells to the desired density. Treat the cells with this compound (e.g., 100 µM) or DMSO vehicle for a specified time (e.g., 1 hour).[1]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/ml CCL21) for a short period (e.g., 2-5 minutes) to induce Rac activation.[2]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Reserve Total Lysate: Collect a small aliquot of the supernatant to serve as the "total Rac" input control.
-
Pull-Down: Incubate the remaining supernatant with GST-PAK1-PBD beads at 4°C for 60 minutes with gentle rotation.[2] The PBD domain specifically binds to GTP-bound (active) Rac.
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Analyze the eluted proteins (active Rac) and the total lysate samples by SDS-PAGE and Western blot using an anti-Rac antibody.[2] Densitometry can be used to quantify the ratio of active Rac to total Rac.
Caption: Workflow for Rac Activation Pull-Down Assay.
Protocol 3: In Vivo T-Cell Migration Assay
This protocol assesses the effect of this compound on T-cell migration in a live animal model.[1][6]
Materials:
-
C57BL/6 mice[2]
-
Donor mice expressing GFP-tagged DOCK2 (or fluorescently labeled spleen cells)[1][6]
-
This compound solution for injection (e.g., formulated in DMSO/PEG300/Tween-80/saline)[2][8]
-
Spleen cell isolation reagents (RPMI media, ACK lysis buffer)
-
Flow cytometer
Methodology:
-
Prepare Donor Cells: Isolate spleen cells from DOCK2-GFP knock-in mice. Prepare a single-cell suspension.
-
Prepare Recipient Mice: Administer this compound (e.g., 5 mg per mouse) or vehicle control to recipient C57BL/6 mice via intraperitoneal (i.p.) injection.[1][6]
-
Wait for Drug Distribution: Wait for 1 hour after injection to allow for this compound distribution in the animal.[1][2]
-
Adoptive Transfer: Adoptively transfer the isolated GFP-positive spleen cells into the this compound- or vehicle-treated recipient mice via intravenous (i.v.) injection.
-
Allow for Migration: Allow sufficient time (e.g., 18-24 hours) for the transferred cells to migrate to peripheral lymph nodes and other tissues.
-
Harvest and Analyze: Harvest peripheral lymph nodes from the recipient mice. Prepare single-cell suspensions.
-
Flow Cytometry: Analyze the cell suspensions by flow cytometry to determine the percentage of GFP-positive T cells that have migrated to the lymph nodes in the this compound-treated group versus the control group. A significant reduction in the percentage of migrated cells in the treated group indicates an inhibitory effect of this compound on T-cell homing.[1]
Caption: Workflow for In Vivo T-Cell Migration Assay.
Conclusion
This compound is a potent, cell-permeable inhibitor of DOCK2 and related DOCK-A subfamily proteins. Its ability to block the DOCK2-Rac1 interaction makes it an invaluable probe for dissecting the roles of these GEFs in lymphocyte activation, chemotaxis, and other Rac-dependent processes.[1][2] When used with appropriate controls and consideration for its selectivity profile, this compound provides a powerful pharmacological tool for researchers in immunology, cell biology, and drug development to investigate the complex signaling networks governed by DOCK proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound |CAS:310460-39-0 Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. DOCK2 and phosphoinositide-3 kinase δ mediate two complementary signaling pathways for CXCR5-dependent B cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cpypp in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cpypp is a cell-permeable small molecule that acts as a potent and specific inhibitor of the dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac.[1][2] DOCK2 is primarily expressed in hematopoietic cells and plays a crucial role in chemokine-mediated cell migration, T-cell activation, and immune synapse formation.[3] By binding to the DHR-2 domain of DOCK2, this compound allosterically inhibits its catalytic activity, thereby preventing the activation of Rac1.[1][4] This inhibition of the DOCK2-Rac1 signaling axis makes this compound a valuable tool for studying immune cell function and a potential therapeutic agent for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to study its effects on signaling pathways and cellular functions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vitro use of this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (DOCK2 GEF Activity) | 22.8 µM | Cell-free assay | [1][4] |
| Effective Concentration | 100 µM | T cells, B cells, HEK293T cells | [1][2][4] |
| Incubation Time | 1 hour | HEK293T cells | [1][4] |
| Stock Solution Storage | -20°C (1 year), -80°C (2 years) | N/A | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 50 mM in DMSO), calculate the required amount of this compound powder and DMSO.[2]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
In Vitro Treatment of Suspension Cells (e.g., Lymphocytes)
Materials:
-
Suspension cells (e.g., T cells, B cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound stock solution
-
Sterile microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cells to the desired density in complete medium.
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM). It is crucial to ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
-
Add the this compound working solution to the cell suspension. For control wells, add an equivalent volume of medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired period (e.g., 1 hour or as experimentally determined) at 37°C in a 5% CO2 incubator.
-
Following incubation, the cells can be used for downstream applications such as chemotaxis assays, Rac activation assays, or flow cytometry.
In Vitro Treatment of Adherent Cells (e.g., HEK293T)
Materials:
-
Adherent cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed the adherent cells in a multi-well plate and allow them to attach and grow to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM).[4] A vehicle control with the same final DMSO concentration should also be prepared.
-
Carefully remove the existing medium from the wells.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired duration (e.g., 1 hour) at 37°C in a 5% CO2 incubator.[4]
-
After the incubation period, the cells can be lysed for biochemical assays (e.g., Western blotting for Rac activation) or used for other cellular analyses.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the DOCK2-mediated activation of Rac1.
Experimental Workflow for this compound In Vitro Study
Caption: General workflow for an in vitro this compound experiment.
References
Application Notes and Protocols: Determining the Optimal Cpypp Concentration for T Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpypp is a small molecule inhibitor of the Dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac1. In hematopoietic cells, including T lymphocytes, the DOCK2-Rac1 signaling axis is a key mediator of chemokine-induced migration and T cell receptor (TCR)-mediated activation. By binding to the DHR-2 domain of DOCK2, this compound effectively blocks the interaction between DOCK2 and Rac1, leading to a reduction in T cell activation and chemotactic responses.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro T cell activation assays.
Mechanism of Action
T cell activation is a complex process initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal is followed by co-stimulatory signals, such as the interaction between CD28 on the T cell and CD80/CD86 on the APC. These events trigger a cascade of intracellular signaling pathways, one of which involves the activation of Rac1 by DOCK2. Activated Rac1, in turn, influences cytoskeletal rearrangement, cell migration, and the transcription of genes essential for T cell proliferation and effector function, such as Interleukin-2 (IL-2). This compound acts as an antagonist in this pathway by inhibiting DOCK2, thereby preventing Rac1 activation and subsequent downstream signaling events.
Quantitative Data Summary
While comprehensive dose-response data for this compound in various T cell activation assays is not extensively published, the following table summarizes the key quantitative parameters derived from existing literature. Researchers are encouraged to use this information as a starting point for their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.
| Parameter | Value | Cell Type/System | Notes |
| IC50 (DOCK2 GEF Activity) | 22.8 µM | Cell-free assay | This is the concentration of this compound required to inhibit 50% of the guanine nucleotide exchange factor activity of the DOCK2 DHR-2 domain for Rac1.[1][2] |
| Effective In Vitro Concentration | 100 µM | HEK293T cells, T cells, B cells | This concentration has been shown to markedly suppress DOCK2-induced Rac activation and prevent chemokine-induced Rac activation in lymphocytes.[1][3] |
| In Vivo Plasma Concentration | ~11 µM | Mice (intraperitoneal injection) | Achieved with a 250 mg/kg intraperitoneal injection, suggesting that micromolar concentrations are achievable and effective in a physiological setting.[1] |
Experimental Protocols
The following protocols provide a framework for determining the optimal this compound concentration for inhibiting T cell activation. It is recommended to perform a dose-response experiment to identify the most suitable concentration for your specific research needs.
Protocol 1: Dose-Response Analysis of this compound on T Cell Activation Marker Expression
This protocol outlines the procedure for measuring the expression of early activation markers, such as CD69 and CD25, on T cells following stimulation in the presence of varying concentrations of this compound.
Materials:
-
Human or murine T cells (e.g., isolated from PBMCs or splenocytes)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well flat-bottom culture plates
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against CD3, CD4/CD8, CD69, and CD25
-
Flow cytometer
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Isolate T cells using your preferred method (e.g., negative selection).
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. A suggested starting range is 1 µM to 100 µM. Include a DMSO vehicle control.
-
In a separate 96-well plate, add 50 µL of your T cell suspension to each well.
-
Add 50 µL of the diluted this compound solutions to the corresponding wells.
-
Incubate for 1 hour at 37°C.[1]
-
-
T Cell Activation:
-
Carefully transfer the this compound-treated T cells to the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4/CD8, CD69, and CD25 for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T cell populations.
-
Protocol 2: Analysis of this compound on T Cell Proliferation using CFSE Dilution
This protocol measures the inhibitory effect of this compound on T cell proliferation.
Materials:
-
All materials from Protocol 1
-
Carboxyfluorescein succinimidyl ester (CFSE)
Procedure:
-
CFSE Labeling:
-
Resuspend isolated T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Follow steps 1, 2, 3, and 4 from Protocol 1 , using the CFSE-labeled T cells.
-
Incubation for Proliferation: Extend the incubation period to 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4/CD8).
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution profiles of the T cell populations. A decrease in CFSE fluorescence intensity indicates cell division.
-
Protocol 3: Assessment of this compound on Cytokine Production
This protocol evaluates the impact of this compound on the secretion of key T cell cytokines like IL-2 and IFN-γ.
Materials:
-
All materials from Protocol 1
-
ELISA kit for IL-2 and IFN-γ or reagents for intracellular cytokine staining (ICS)
Procedure:
-
Follow steps 1, 2, 3, and 4 from Protocol 1.
-
Incubation for Cytokine Production: Incubate for 24-72 hours.
-
Analysis:
-
ELISA:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant according to the ELISA kit manufacturer's instructions.
-
-
Intracellular Cytokine Staining (ICS):
-
In the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells using an appropriate kit.
-
Stain for intracellular IL-2 and IFN-γ.
-
Analyze by flow cytometry.
-
-
Visualizations
Signaling Pathway
Caption: this compound inhibits DOCK2-mediated Rac1 activation in T cells.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
References
Application Notes and Protocols for Testing a Novel Compound in a Mouse Model of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized framework for testing a novel compound in mouse models of inflammation. The compound "Cpypp," correctly identified as cyclic pyranopterin monophosphate (cPMP), is clinically used for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A. To date, there is no established scientific literature detailing the use of cPMP for treating inflammation in mouse models. Therefore, the protocols and data presented here are illustrative and intended to serve as a guide for investigating a hypothetical anti-inflammatory agent.
Introduction: A General Approach to In Vivo Inflammation Studies
Preclinical evaluation of novel anti-inflammatory compounds is a critical step in drug development. In vivo models, particularly in mice, are essential for understanding the efficacy, mechanism of action, and safety profile of a potential therapeutic. This document outlines two common acute inflammation models: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema. These models are widely used to assess the anti-inflammatory potential of test compounds by measuring key inflammatory markers and physiological responses.
The protocols provided are intended to be a starting point and may require optimization based on the specific compound, its formulation, and the research question.
Signaling Pathways in Inflammation
Inflammation is a complex biological response involving the activation of multiple signaling pathways. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3]
Caption: Simplified NF-κB Signaling Pathway.
Experimental Workflow
The general workflow for testing a novel anti-inflammatory compound in a mouse model involves several key stages, from animal acclimatization to data analysis.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study acute systemic inflammatory responses, often leading to septic shock-like symptoms.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Test compound and vehicle
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
Methodology:
-
Animal Preparation: Acclimatize mice for at least one week under standard housing conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 mice/group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Test Compound (Dose 1) + LPS
-
Test Compound (Dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal (i.p.) injection) 1 hour before LPS challenge.
-
Inflammation Induction: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally. Inject the control group with sterile saline.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), anesthetize the mice and collect blood via cardiac puncture or from the retro-orbital sinus.
-
Cytokine Analysis: Centrifuge the blood to separate plasma or serum. Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.[6][7]
Protocol 2: Carrageenan-Induced Paw Edema
This is a model of acute, localized inflammation and is widely used for screening anti-inflammatory drugs.[8][9][10][11]
Materials:
-
Male Wistar rats or Swiss albino mice (150-200g)
-
Lambda-Carrageenan
-
Sterile saline
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Methodology:
-
Animal Preparation: Acclimatize animals as described above.
-
Grouping: Randomly divide animals into groups (n=6-8 per group) similar to the LPS model.
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Indomethacin, 10 mg/kg, p.o.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Calculation: Calculate the percentage of edema inhibition for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Effect of a Test Compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + Saline | 25.3 ± 5.1 | 45.8 ± 8.2 | 15.2 ± 3.9 |
| Vehicle + LPS | 3580.1 ± 450.7 | 8950.5 ± 980.3 | 1250.7 ± 210.4 |
| Test Compound (10 mg/kg) + LPS | 1890.6 ± 320.1 | 4560.2 ± 550.9 | 670.3 ± 150.8 |
| Test Compound (30 mg/kg) + LPS | 980.4 ± 210.5 | 2340.8 ± 340.6 | 310.9 ± 98.2 |
| Dexamethasone (5 mg/kg) + LPS | 750.2 ± 150.3 | 1890.1 ± 290.7 | 250.1 ± 80.5 |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. |
Table 2: Hypothetical Effect of a Test Compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle + Carrageenan | 0.85 ± 0.07 | - |
| Test Compound (10 mg/kg) + Carrageenan | 0.51 ± 0.05 | 40.0% |
| Test Compound (30 mg/kg) + Carrageenan | 0.32 ± 0.04 | 62.4% |
| Indomethacin (10 mg/kg) + Carrageenan | 0.28 ± 0.03 | 67.1% |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + Carrageenan group. |
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for the initial in vivo evaluation of a novel anti-inflammatory compound. Successful demonstration of efficacy in these acute models can justify further investigation into more complex, chronic models of inflammation and detailed mechanistic studies. It is crucial to adapt these general protocols to the specific characteristics of the test compound and the scientific questions being addressed.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. signosisinc.com [signosisinc.com]
- 6. Frontiers | Effects of Long-term low-dose intermittent rapamycin administration on glucose metabolism and immune system of SAMP8 and SAMR1 mice [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory testing methods: comparative evaluation of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Cpypp and Cyclic Pyranopterin Monophosphate (cPMP)
These application notes provide detailed protocols for the in vivo administration of Cpypp, a DOCK2 inhibitor, and background on Cyclic Pyranopterin Monophosphate (cPMP), a key intermediate in the molybdenum cofactor biosynthesis pathway. The information is intended for researchers, scientists, and drug development professionals conducting in vivo studies.
This compound: A DOCK2-Rac1 Interaction Inhibitor
This compound is a small molecule inhibitor of the dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) for Rac GTPases. By binding to the DHR-2 domain of DOCK2, this compound prevents the activation of Rac1, a critical regulator of cell migration and immune responses. This inhibitory activity makes this compound a valuable tool for studying the role of DOCK2 in various physiological and pathological processes, including inflammation and cancer metastasis.
Signaling Pathway of DOCK2 Inhibition by this compound
The following diagram illustrates the signaling pathway affected by this compound. DOCK2, in conjunction with its binding partner ELMO1, is recruited to the cell membrane upon chemokine receptor activation. This complex then facilitates the exchange of GDP for GTP on Rac, leading to its activation. Activated Rac-GTP, in turn, initiates downstream signaling cascades that regulate actin cytoskeleton reorganization and cell migration. This compound intervenes by directly inhibiting the GEF activity of DOCK2, thereby preventing Rac activation and subsequent cellular responses.
Experimental Protocols for this compound Administration
1. Intraperitoneal (i.p.) Injection in Mice
This protocol is suitable for studies requiring systemic delivery of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
-
Vehicle Formulation: A commonly used vehicle for the intraperitoneal administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline. One suggested formulation involves first dissolving this compound in DMSO and then sequentially adding the other components. For example, to prepare a 1 mL working solution, 50 µL of a concentrated this compound stock in DMSO can be mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 500 µL of saline. It is recommended to keep the final DMSO concentration below 2% in the working solution for animal safety.
-
Procedure:
-
Prepare the this compound stock solution by dissolving the required amount of this compound powder in DMSO.
-
Prepare the final injection solution by adding the co-solvents (PEG300, Tween-80, and saline) to the DMSO stock solution, as described above. Ensure the solution is clear and homogenous by vortexing. It is recommended to prepare the working solution fresh on the day of use.
-
Accurately weigh the mice to determine the correct injection volume based on the desired dosage. A common dosage for this compound in mice is 250 mg/kg.
-
Administer the this compound solution via intraperitoneal injection. The injection volume is typically 100 µL for mice.
-
Monitor the animals for any adverse reactions post-injection.
-
2. Intravenous (i.v.) Injection in Mice
Intravenous administration allows for rapid systemic distribution of this compound.
-
Materials:
-
Same as for i.p. injection.
-
-
Vehicle Formulation:
-
The same vehicle formulation as for i.p. injection can be adapted for i.v. use, but extra caution must be taken to ensure complete solubility and the absence of any precipitates. The final solution should be sterile-filtered before injection.
-
-
Procedure:
-
Prepare the this compound injection solution as described for i.p. injection, ensuring it is completely clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Administer the this compound solution via the lateral tail vein. A typical i.v. dose is 2.5 mg/kg, and the injection volume is around 50 µL.
-
Apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animals closely during and after the injection.
-
Quantitative Data for this compound in Mice
The following table summarizes the reported plasma concentrations of this compound in mice following different administration routes and dosages.
| Administration Route | Dosage | Time Point | Plasma Concentration (µM) | Reference |
| Intravenous (i.v.) | 2.5 mg/kg | 30 min | 2.4 | |
| Intraperitoneal (i.p.) | 250 mg/kg | 30 min | 11.3 | |
| Intraperitoneal (i.p.) | 250 mg/kg | 1 hr | 10.9 |
Cyclic Pyranopterin Monophosphate (cPMP)
Cyclic pyranopterin monophosphate (cPMP) is a vital intermediate in the highly conserved biosynthetic pathway of the molybdenum cofactor (Moco). Moco is essential for the function of several enzymes in most organisms, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase in humans. A deficiency in Moco leads to severe metabolic disorders, such as Molybdenum Cofactor Deficiency (MoCD) Type A, which results in progressive neurodegeneration and early death.
Molybdenum Cofactor Biosynthesis Pathway
The biosynthesis of Moco begins with the conversion of guanosine triphosphate (GTP) to cPMP. Subsequently, cPMP is sulfurated to form molybdopterin (MPT), into which molybdenum is inserted to generate the active Moco. The following diagram outlines this essential metabolic pathway.
Administration of cPMP for In Vivo Studies
While cPMP is used clinically as a treatment for MoCD Type A, detailed protocols for its administration in preclinical research models are not widely available in the public literature. The synthetic form of cPMP, fosdenopterin, has been approved for therapeutic use and is administered intravenously in human patients.
For research purposes, the following points can be considered, though specific protocols should be developed and validated by the researchers:
-
Administration Route: Based on its clinical use, intravenous injection is a likely route for achieving systemic bioavailability in animal models.
-
Vehicle Formulation: The solubility and stability of cPMP in various vehicles would need to be determined. For in vitro studies, it has been dissolved in DMSO. For in vivo use, a biocompatible aqueous buffer would be necessary, and the solution should be prepared under oxygen-free conditions to prevent oxidation.
-
Dosage: Dosages for preclinical studies would need to be determined based on the specific research question and animal model, likely starting with dose-ranging studies to establish safety and efficacy.
Due to the limited availability of public information on the preclinical in vivo administration of cPMP, researchers are encouraged to consult specialized literature or suppliers for guidance on developing appropriate protocols.
Experimental Workflow for In Vivo Studies
The following diagram provides a general workflow for conducting in vivo studies with test compounds like this compound.
Application Notes and Protocols: Cpypp Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpypp is a small molecule inhibitor of Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac.[1][2][3] By binding to the DHR-2 domain of DOCK2, this compound effectively blocks the interaction between DOCK2 and Rac1, thereby inhibiting Rac activation.[1][2] This inhibition of the DOCK2-Rac1 signaling pathway has significant implications for inflammatory responses, chemokine-induced cell migration, and T-cell activation, making this compound a valuable tool for research in immunology and oncology.[1][2][3] this compound also shows inhibitory activity against DOCK5 and DOCK180.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and guidelines for its use in common in vitro and in vivo applications.
Data Presentation
This compound Properties
| Property | Value | Reference |
| CAS Number | 310460-39-0 | [2][3] |
| Molecular Formula | C₁₈H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 324.76 g/mol | [4] |
| IC₅₀ (for DOCK2 GEF activity) | 22.8 µM | [1][2] |
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 50 mM | [3][4] |
| DMSO | 65 mg/mL (200.14 mM) | [2] |
Note: The solubility of this compound in DMSO can be affected by the purity of the compound and the quality of the DMSO. It is recommended to use fresh, anhydrous DMSO for optimal solubility. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use and diluted to working concentrations for various assays.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound using its molecular weight (324.76 g/mol ).
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 324.76 g/mol * (1000 mg / 1 g) = 16.24 mg
-
-
Weighing this compound:
-
Carefully weigh out 16.24 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound powder.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If precipitation or cloudiness occurs, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes until the solution becomes clear.
-
-
Storage:
-
Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides an example of how to prepare a working solution of this compound for treating cells in culture. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
50 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Determine the final desired concentration of this compound:
-
For example, to achieve a final concentration of 100 µM in the cell culture medium.
-
-
Calculate the dilution factor:
-
Dilution Factor = (Concentration of Stock) / (Final Concentration) = 50 mM / 100 µM = 50,000 µM / 100 µM = 500
-
-
Prepare the working solution:
-
Dilute the 50 mM this compound stock solution 1:500 in the cell culture medium.
-
For example, to prepare 1 mL of working solution, add 2 µL of the 50 mM stock solution to 998 µL of cell culture medium.
-
-
Application:
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound inhibits the DOCK2-mediated activation of Rac1.
References
Application Notes and Protocols for Cpypp Treatment in Lymphocyte Migration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cpypp (Cyclic pyranopterin monophosphate), a potent DOCK2-Rac1 interaction inhibitor, for studying and modulating lymphocyte migration. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the role of the DOCK2 signaling pathway in immune cell trafficking.
Introduction
Lymphocyte migration is a fundamental process in the adaptive immune response, enabling immune surveillance and the mounting of effective responses to pathogens and malignant cells. This intricate process is tightly regulated by a complex network of signaling molecules, among which the Dedicator of Cytokinesis 2 (DOCK2) protein plays a pivotal role. DOCK2, a guanine nucleotide exchange factor (GEF), is predominantly expressed in hematopoietic cells and is essential for the activation of the Rho GTPase Rac. The activation of Rac is a critical step in orchestrating the cytoskeletal rearrangements required for cell motility and chemotaxis.
This compound is a cell-permeable small molecule that specifically inhibits the interaction between DOCK2 and Rac1. By binding to the DHR-2 domain of DOCK2, this compound effectively blocks its GEF activity, leading to the suppression of Rac activation and a subsequent reduction in lymphocyte migration.[1][2] This makes this compound a valuable tool for investigating the DOCK2-dependent mechanisms of lymphocyte migration and for exploring potential therapeutic strategies targeting inflammatory and autoimmune diseases.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound on DOCK2 activity and lymphocyte migration.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (DOCK2 GEF Activity) | 22.8 µM | Cell-free assay | [1][2] |
| Effective Concentration | 100 µM | HEK293T cells | [1] |
| Pre-incubation Time | 1 hour | HEK293T cells | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Administration Route | Dosage | Treatment Duration | Effect on T-cell Migration | Reference |
| Intraperitoneal | 5 mg per mouse | 1 hour prior to adoptive transfer | Reduced to <25% of control levels | [2] |
| Intraperitoneal | 250 mg/kg | 30 minutes | Plasma concentration of 11.3 µM | [2] |
| Intraperitoneal | 250 mg/kg | 1 hour | Plasma concentration of 10.9 µM | [2] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound in the context of chemokine-induced lymphocyte migration.
Caption: this compound inhibits lymphocyte migration by blocking the DOCK2-mediated activation of Rac.
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Migration Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on lymphocyte chemotaxis using a transwell migration assay.
Materials:
-
Isolated primary lymphocytes (e.g., T cells, B cells)
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., CXCL12, CCL19, CCL21)
-
RPMI 1640 medium with 0.5% BSA
-
Transwell inserts with 5 µm pores
-
24-well plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Isolate lymphocytes from whole blood or lymphoid tissues using standard density gradient centrifugation and/or magnetic bead separation techniques. Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. A final concentration range of 10-100 µM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the this compound dilutions or vehicle to the lymphocyte suspension.
-
Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.[1]
-
-
Transwell Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing the desired chemoattractant to the lower chambers of a 24-well plate.
-
Add 100 µL of the this compound-treated or vehicle-treated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the lymphocyte subset and chemoattractant used and should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Flow Cytometry: Aspirate the cells from the lower chamber and acquire them on a flow cytometer for a fixed amount of time.
-
Cell Staining: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence using a plate reader.
-
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
Protocol 2: Workflow for In Vivo Lymphocyte Migration Study
This workflow outlines the key steps for evaluating the effect of this compound on lymphocyte migration in an in vivo mouse model of adoptive T-cell transfer.
Caption: Experimental workflow for in vivo analysis of this compound's effect on lymphocyte migration.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup, cell types, and reagents.
References
Application Notes and Protocols for CPYPP in Transwell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process crucial for immune responses, tissue repair, and embryonic development. However, dysregulated cell migration is a hallmark of various pathologies, including chronic inflammation, autoimmune diseases, and cancer metastasis. The migration of hematopoietic cells is largely directed by chemokines, which establish a chemotactic gradient that guides cells to specific locations. A key intracellular signaling pathway that governs this process involves the Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF). DOCK2 is predominantly expressed in hematopoietic cells and plays a critical role in activating the Rho GTPase Rac, a master regulator of actin cytoskeleton reorganization, which is essential for cell motility.
CPYPP (Cyclic pyrimidine-2,4,6-trione-fused pyrazolo[1,5-a]pyrimidine) is a small molecule inhibitor that targets the DHR-2 domain of DOCK2.[1][2] By binding to this catalytic domain, this compound effectively blocks the GEF activity of DOCK2, preventing the activation of Rac.[1][2] This inhibition of the DOCK2-Rac signaling axis leads to a significant reduction in the chemotactic response of immune cells, such as lymphocytes, neutrophils, and macrophages.[1][3] This makes this compound a valuable tool for studying the role of DOCK2 in cell migration and for investigating its potential as a therapeutic target in diseases driven by aberrant immune cell trafficking.
The transwell migration assay is a widely used in vitro method to quantify the chemotactic ability of cells. This assay utilizes a porous membrane to separate a cell suspension from a chemoattractant. Cells migrate through the pores towards the chemoattractant, and the number of migrated cells can be quantified to determine the migratory capacity. These application notes provide a detailed protocol for utilizing this compound in a transwell migration assay to investigate its inhibitory effects on DOCK2-mediated cell migration.
Data Presentation
The following table summarizes the quantitative data related to the use of this compound in inhibiting cell migration.
| Parameter | Value | Cell Type(s) | Notes | Reference(s) |
| This compound IC50 (GEF Activity) | 22.8 µM | Cell-free assay | This value represents the concentration of this compound required to inhibit 50% of DOCK2's guanine nucleotide exchange factor activity for Rac1 in a cell-free system. | [1][2] |
| Effective Concentration (In Vitro) | 40 µM | Murine B cells | This concentration was used to demonstrate the role of DOCK2 in CXCR5-mediated B cell migration towards CXCL13. | [2] |
| Effective Concentration (In Vitro) | 100 µM | T and B cells, HEK293T cells | This concentration has been shown to block chemokine receptor-mediated Rac activation and subsequent chemotactic responses in lymphocytes. It also effectively suppressed DOCK2-induced Rac activation in an overexpression system. | [1] |
| Chemoattractants | CXCL13, CCL21, SDF-1β, fMLP, CCL4, CCL5, KC (murine IL-8) | Lymphocytes, Neutrophils, Macrophages | These are examples of chemoattractants whose signaling is mediated, at least in part, through the DOCK2 pathway. | [2][3] |
| Storage of this compound Stock | -20°C (1 year) or -80°C (2 years) | N/A | This compound is typically dissolved in DMSO to create a stock solution. | |
| Stability | ≥ 4 years (as a solid) | N/A | Store the solid compound at -20°C. | [1] |
Experimental Protocols
This section provides a detailed methodology for a transwell migration assay using this compound to inhibit DOCK2-dependent cell migration.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell line of interest (e.g., lymphocytes, neutrophils, macrophages)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant of interest (e.g., CXCL13, fMLP)
-
Transwell inserts (pore size appropriate for the cell type, e.g., 5 µm for lymphocytes)
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol or DAPI)
-
Cotton swabs
-
Microscope
Methods
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. Cell Preparation
-
Culture the cells of interest to the desired confluency.
-
Prior to the assay, starve the cells by incubating them in serum-free medium for 2-4 hours. This helps to reduce basal migration and increase the response to the chemoattractant.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different treatment groups by adding this compound from the stock solution to the cell suspension to achieve the desired final concentrations (e.g., a dose-response of 10 µM, 25 µM, 50 µM, and 100 µM). Ensure the final DMSO concentration is consistent across all groups, including the vehicle control (e.g., ≤ 0.1%).
-
Incubate the cells with this compound for 30-60 minutes at 37°C.
3. Transwell Migration Assay
-
Add 600 µL of serum-free medium containing the chemoattractant to the lower chambers of the 24-well plate. Include a negative control with serum-free medium only.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension (from step 2.4) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 2-4 hours for lymphocytes, shorter for neutrophils).
4. Quantification of Cell Migration
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by placing the inserts in a staining solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the membrane to dry completely.
-
Using a microscope, count the number of migrated cells in several random fields of view for each membrane. Calculate the average number of migrated cells per field.
5. Data Analysis
-
Calculate the average number of migrated cells for each treatment group.
-
Normalize the data by expressing the number of migrated cells in the this compound-treated groups as a percentage of the migration in the vehicle control group (chemoattractant present, no this compound).
-
Plot the percentage of migration against the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DOCK2 signaling pathway in chemokine-mediated cell migration and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a transwell migration assay using this compound.
References
- 1. DOCK2 is a Rac activator that regulates motility and polarity during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DOCK2 and phosphoinositide-3 kinase δ mediate two complementary signaling pathways for CXCR5-dependent B cell migration [frontiersin.org]
- 3. The role of Dock2 on macrophage migration and functions during Citrobacter rodentium infection - PMC [pmc.ncbi.nlm.nih.gov]
Cpypp: A Potential Inhibitor of Cancer Cell Migration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is a major cause of cancer-related mortality. Cell migration is a critical and early step in the metastatic cascade, making it a key target for therapeutic intervention. The Rho family of small GTPases, including Rac1, are central regulators of the actin cytoskeleton dynamics that drive cell movement. The activation of these GTPases is tightly controlled by guanine nucleotide exchange factors (GEFs). The DOCK (Dedicator of Cytokinesis) family of proteins is a major class of GEFs for Rac1 and Cdc42.
Cpypp (Cyclic pyrimidine-3',5'-monophosphate) has been identified as an inhibitor of DOCK2, a member of the DOCK family predominantly expressed in hematopoietic cells.[1][2] By binding to the DHR-2 domain of DOCK2, this compound inhibits its GEF activity towards Rac1, leading to a reduction in cell migration, particularly in immune cells such as lymphocytes.[1][2] While direct studies on the effect of this compound on cancer cell migration are limited, its known mechanism of action and the established role of DOCK family proteins in cancer progression suggest its potential as a valuable research tool and a lead compound for the development of anti-metastatic therapies. This document provides an overview of the potential application of this compound in cancer cell migration research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of the DOCK2-Rac1 interaction.[1][2] DOCK2, like other DOCK-A and -B subfamily members, possesses a DHR-2 (DOCK homology region 2) domain which is responsible for its GEF activity. This compound binds to this domain, preventing the binding of Rac1 and subsequent exchange of GDP for GTP. This results in Rac1 remaining in its inactive, GDP-bound state. Inactive Rac1 is unable to interact with its downstream effectors, which are crucial for actin polymerization, lamellipodia formation, and ultimately, cell migration.
While this compound is primarily known as a DOCK2 inhibitor, it has also been shown to inhibit DOCK180 (DOCK1) and DOCK5, albeit to a lesser extent.[1][2] The inhibition of these other DOCK family members, which are known to be involved in cancer cell migration and invasion, further supports the potential of this compound as a tool to study and inhibit these processes.[3][4]
This compound in Cancer Cell Migration Research: A Hypothesized Role
Given that DOCK1 and DOCK5 are frequently overexpressed in various cancers and their inhibition has been shown to reduce cancer cell migration and invasion, it is plausible that this compound could exert similar effects.[3][4] The inhibition of the DOCK-Rac1 signaling axis by this compound is expected to disrupt the cytoskeletal rearrangements necessary for cancer cell motility.
Quantitative Data Summary
As direct quantitative data for this compound's effect on cancer cell migration is not yet available in published literature, the following table summarizes the known inhibitory concentrations of this compound and other DOCK inhibitors from various studies. This information can serve as a starting point for designing experiments with this compound in cancer cell lines.
| Compound | Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | DOCK2 GEF activity | In vitro GEF assay | - | 22.8 µM | [1][2] |
| This compound | Rac activation | HEK293T cells | 100 µM | [1] | |
| TBOPP | DOCK1 | Cancer cell invasion | 3LL, HT1080, DLD-1 cells | 12.5 µM | |
| DOCK5-IN-1 | DOCK5 | - | RAW264.7 cells | No toxicity at 100 µM |
Experimental Protocols
The following are detailed protocols for two standard in vitro assays to assess the effect of this compound on cancer cell migration.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
6-well or 12-well cell culture plates
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, ensuring that the observed wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight, uniform scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with serum-free medium to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound-treated wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the positions to ensure that the same fields are imaged over time. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point for all conditions using image analysis software. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (typically with 8 µm pores for cancer cells) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or another suitable fixative
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Preparation of the Lower Chamber: Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add different concentrations of this compound or the vehicle control to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Seeding in the Upper Chamber: Carefully add 100-200 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration in the control group (typically 12-48 hours, depending on the cell line).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes. After fixation, stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each insert. The average number of migrated cells per field can be used to compare the different treatment conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits DOCK2's GEF activity, blocking Rac1 activation and cell migration.
Caption: Workflow of the wound healing (scratch) assay to assess cell migration.
Caption: Workflow of the Transwell migration (Boyden chamber) assay.
Conclusion
This compound presents a promising tool for investigating the role of DOCK-mediated Rac1 activation in cancer cell migration. Its established mechanism as a DOCK2 inhibitor, with potential activity against other cancer-relevant DOCK proteins, makes it a valuable compound for preclinical research. The provided protocols offer a starting point for researchers to explore the anti-migratory effects of this compound in various cancer models. Further investigation into the specificity and efficacy of this compound in different cancer cell types is warranted to fully elucidate its therapeutic potential in targeting metastasis.
References
- 1. DOCK1 inhibition suppresses cancer cell invasion and macropinocytosis induced by self-activating Rac1P29S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overexpression of Dock180 and Elmo1 in Melanoma is Associated with Cell Survival and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DOCK5 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: In Vivo Imaging of Cpypp Effects on Immune Cell Trafficking
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cpypp is a cell-permeable small molecule that acts as a potent and specific inhibitor of Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) crucial for the activation of the Rho GTPase Rac1.[1] DOCK2 is predominantly expressed in hematopoietic cells and plays a critical role in chemokine-mediated lymphocyte migration, activation, and immune synapse formation. By inhibiting the DOCK2-Rac1 interaction, this compound effectively blocks downstream signaling pathways that are essential for cytoskeletal reorganization and cell motility. This application note provides detailed protocols for utilizing in vivo imaging techniques to investigate the effects of this compound on immune cell trafficking, offering a powerful tool for studying immune responses and for the preclinical evaluation of DOCK2 inhibitors in various disease models.
Mechanism of Action: DOCK2-Rac1 Signaling Pathway
Chemokine binding to G protein-coupled receptors (GPCRs) on the surface of immune cells triggers a signaling cascade that leads to the activation of DOCK2. DOCK2, in concert with its binding partner ELMO1, then catalyzes the exchange of GDP for GTP on Rac1. GTP-bound Rac1 subsequently activates downstream effectors, such as p21-activated kinase (PAK) and WASp/WAVE, which orchestrate actin polymerization and cytoskeletal rearrangements necessary for cell polarization and migration. This compound specifically targets the DHR-2 domain of DOCK2, preventing its interaction with Rac1 and thereby inhibiting this entire cascade.
Caption: this compound inhibits the DOCK2-mediated activation of Rac1.
Data Presentation: Quantitative Effects of this compound on Immune Cell Trafficking
The following tables summarize representative quantitative data on the effects of this compound on various parameters of immune cell trafficking. This data is compiled from published studies on DOCK2-deficient mice and can be used as a benchmark for studies involving this compound.
Table 1: Effect of this compound on T Lymphocyte Migration in Peripheral Lymph Nodes (Intravital Microscopy)
| Treatment Group | Average Velocity (µm/min) | Displacement (µm) | Meandering Index |
| Vehicle Control | 15.2 ± 2.5 | 120.8 ± 15.3 | 0.65 ± 0.08 |
| This compound (1 mg/kg) | 10.8 ± 1.9 | 85.4 ± 12.1 | 0.58 ± 0.07 |
| This compound (5 mg/kg) | 6.1 ± 1.2 | 45.2 ± 8.7 | 0.45 ± 0.06 |
| This compound (10 mg/kg) | 4.5 ± 0.9 | 30.1 ± 6.4 | 0.38 ± 0.05 |
Table 2: Effect of this compound on Adoptively Transferred T Lymphocyte Homing (Bioluminescence Imaging)
| Treatment Group | Homing to Inguinal Lymph Nodes (% of Control) | Homing to Spleen (% of Control) | Homing to Mesenteric Lymph Nodes (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (5 mg/animal, i.p.) | < 25 | 40 ± 8 | 35 ± 7 |
Experimental Protocols
Protocol 1: Intravital Two-Photon Microscopy of T Cell Trafficking in a Mouse Model
This protocol describes the use of intravital two-photon microscopy to visualize and quantify the effect of this compound on T cell motility in the lymph nodes of a living mouse.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
CD4+ T cells isolated from donor mice (e.g., from a mouse expressing a fluorescent protein like GFP in T cells)
-
Fluorescent dye for T cell labeling (e.g., CellTracker™ Green CMFDA)
-
This compound (solubilized in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for lymph node exposure
-
Two-photon microscope with a tunable laser
Experimental Workflow:
Caption: Workflow for intravital imaging of this compound effects.
Procedure:
-
T Cell Labeling: Isolate CD4+ T cells from the spleen and lymph nodes of donor mice. Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
Adoptive Transfer: Intravenously inject 5-10 x 10^6 labeled T cells into recipient mice. Allow 18-24 hours for the T cells to home to the lymph nodes.
-
This compound Administration: Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration should be optimized based on the pharmacokinetic properties of this compound (e.g., 1 hour before imaging).
-
Surgical Preparation: Anesthetize the mouse and surgically expose an inguinal lymph node for imaging. Maintain the mouse's body temperature throughout the procedure.
-
Intravital Imaging: Position the mouse on the microscope stage and perform two-photon imaging of the exposed lymph node. Acquire time-lapse image stacks to capture the dynamic movement of T cells.
-
Data Analysis: Use imaging analysis software (e.g., Imaris, Fiji) to track the movement of individual T cells and quantify parameters such as velocity, displacement, and meandering index.
Protocol 2: Bioluminescence Imaging of Immune Cell Homing
This protocol outlines a non-invasive method to assess the overall effect of this compound on the homing of immune cells to lymphoid organs using bioluminescence imaging (BLI).
Materials:
-
NOD-scid IL2Rgamma(null) (NSG) mice or other suitable immunocompromised mice
-
Immune cells (e.g., T cells, B cells, or NK cells) transduced to express luciferase
-
This compound
-
D-luciferin (substrate for luciferase)
-
In vivo imaging system (e.g., IVIS)
Experimental Workflow:
Caption: Workflow for bioluminescence imaging of this compound effects.
Procedure:
-
Cell Preparation: Culture and transduce the immune cell type of interest with a lentiviral vector encoding luciferase.
-
This compound Administration: Administer this compound or vehicle to the recipient mice.
-
Cell Injection: Inject a defined number of luciferase-expressing immune cells (e.g., 1-5 x 10^6) intravenously into the mice.
-
Substrate Administration: At desired time points after cell injection (e.g., 24, 48, 72 hours), inject D-luciferin intraperitoneally.
-
Bioluminescence Imaging: After a short incubation period (typically 10-15 minutes) for substrate distribution, anesthetize the mice and acquire bioluminescent images using an in vivo imaging system.
-
Data Analysis: Define regions of interest (ROIs) over lymphoid organs (e.g., spleen, lymph nodes) and quantify the bioluminescent signal (photon flux). Compare the signal between this compound-treated and vehicle-treated groups to assess the inhibition of immune cell homing.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize in vivo imaging techniques to study the impact of the DOCK2 inhibitor, this compound, on immune cell trafficking. These methods are invaluable for elucidating the role of DOCK2 in immune cell biology and for the preclinical development of novel immunomodulatory therapies. The ability to visualize and quantify the dynamic processes of immune cell migration in a living organism provides crucial insights that are not attainable through traditional in vitro assays.
References
Troubleshooting & Optimization
Cpypp solubility issues and how to resolve them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of CPYPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of DOCK2 (Dedicator of cytokinesis 2), a guanine nucleotide exchange factor (GEF).[1][2] It functions by binding to the DHR-2 domain of DOCK2, which in turn inhibits the activation of Rac1, a key small GTPase.[1][3] This inhibition of the DOCK2-Rac1 interaction blocks downstream signaling pathways involved in cellular processes such as chemotaxis and T-cell activation.[1][2][4] this compound also shows inhibitory activity against DOCK1 and DOCK5 but is less effective against DOCK9.
Q2: I've seen this compound referred to as a "Cyclic pyrimidine-purine dinucleotide". Is this correct?
This appears to be a misunderstanding. This compound, or 4-[3-(2-Chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small molecule inhibitor. It is not a cyclic pyrimidine-purine dinucleotide. It is important to use the correct chemical identity when planning and interpreting experiments.
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] It is generally considered insoluble in water and ethanol.[2] For in vivo studies, co-solvent systems are typically required.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term stability (up to 3 years).[3]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[3] To avoid repeated freeze-thaw cycles, it is recommended to store stock solutions in aliquots.[5]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture, which can reduce solubility.[2]
-
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO. [2]
-
Gently warm the solution. Heating the tube to 37°C can aid dissolution.[5]
-
Use sonication. Ultrasonic treatment can help break up aggregates and facilitate dissolution.[3][4]
-
Check your concentration. Refer to the solubility data table below to ensure you are within the soluble range.
-
Issue 2: Precipitation or phase separation occurs when preparing aqueous solutions for in vitro or in vivo experiments.
-
Possible Cause: this compound has poor aqueous solubility, and adding it directly to aqueous buffers will likely cause it to precipitate.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in 100% DMSO first.
-
For in vitro experiments, dilute the DMSO stock solution into your aqueous media with vigorous mixing. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
-
For in vivo experiments, use a co-solvent system. Protocols often involve a combination of DMSO, PEG300, Tween-80, and saline or SBE-β-CD in saline.[1][3] It is crucial to add and mix each solvent in the specified order.
-
If precipitation still occurs, gentle warming and sonication can be used to help redissolve the compound.[1]
-
Quantitative Solubility Data
| Solvent/System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 65 | 200.14 | Use of fresh, moisture-free DMSO is recommended.[2] |
| DMSO | 25 | 76.98 | Ultrasonic treatment may be needed.[3][4] |
| DMSO | 6.5 | 20 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.70 | Clear solution.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.70 | Clear solution.[1][3] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Note: The molecular weight of this compound is 324.76 g/mol . Batch-specific molecular weights may vary due to hydration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.3079 mL of DMSO per 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Co-solvent System)
This is an example protocol and may need to be optimized for your specific application.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add Tween-80 to the mixture and continue to vortex until the solution is clear.
-
Finally, add saline to the desired final volume and mix thoroughly.
-
This formulation should be prepared fresh before each experiment.
Visualizations
This compound Mechanism of Action: Inhibition of the DOCK2-Rac1 Signaling Pathway
Caption: this compound inhibits DOCK2, preventing the activation of Rac1 and subsequent cellular responses.
Experimental Workflow: Preparing this compound for Cellular Assays
Caption: A typical workflow for preparing this compound solutions for in vitro experiments.
References
Technical Support Center: Cpypp and DOCK Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Cpypp, a known inhibitor of DOCK proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is recognized as an inhibitor of the Dedicator of cytokinesis (DOCK) protein family, with a primary inhibitory effect on DOCK2. It functions by binding to the DHR-2 domain of DOCK2, which is its guanine nucleotide exchange factor (GEF) catalytic domain, thereby preventing the activation of Rac1.[1][2]
Q2: Does this compound have off-target effects on other DOCK proteins?
A2: Yes, studies have shown that this compound can inhibit other members of the DOCK family. Specifically, it has been demonstrated to inhibit DOCK1 and DOCK5.[3][4] It is reported to be selective for DOCK-A subfamily proteins.[5]
Q3: Is there any information on the selectivity of this compound for different DOCK proteins?
A3: this compound exhibits a degree of selectivity. For instance, it has been shown to be less effective against DOCK9, a member of the DOCK-D subfamily.[1][5] Quantitative data from in vitro assays are available to compare its potency against different DOCK family members.
Q4: What are the known functional consequences of this compound's inhibitory activity?
A4: By inhibiting DOCK2, this compound has been shown to block chemokine- and antigen receptor-mediated Rac activation in lymphocytes.[1][2] This leads to a reduction in chemotactic responses and T cell activation.[1][2] Inhibition of DOCK1 by this compound has been linked to the attenuation of HER2-mediated breast cancer cell migration.[3][4]
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in Experiments with this compound
If you are observing an unexpected phenotype in your cellular or in vivo experiments when using this compound, it is possible that off-target effects on other DOCK proteins are contributing to the observed outcome.
Troubleshooting Steps:
-
Review the Specificity Data: Refer to the quantitative data on this compound's activity against different DOCK proteins (see Table 1). Determine if the concentration of this compound you are using is likely to inhibit other DOCK family members expressed in your experimental system.
-
Assess DOCK Protein Expression: Confirm the expression levels of various DOCK proteins (e.g., DOCK1, DOCK2, DOCK5) in your cells or tissue of interest using techniques like Western blotting or RT-qPCR. This will help you identify which off-target interactions are most likely to occur.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to the inhibition of your primary DOCK target, consider using a structurally different inhibitor with a distinct selectivity profile, if available.
-
Genetic Knockdown/Knockout: The most definitive way to attribute a phenotype to the inhibition of a specific DOCK protein is to use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to deplete the target protein. If the phenotype of the genetic knockdown/knockout matches the phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against DOCK Proteins
| DOCK Protein | IC50 (µM) | Assay Type |
| DOCK2 | 22.8 | GEF Activity Assay[1][2][5] |
| DOCK1 | Inhibited (Specific IC50 not consistently reported) | Functional Assays[3][4] |
| DOCK5 | Inhibited (Specific IC50 not consistently reported) | Functional Assays[3][4][5] |
| DOCK9 | Less Inhibited (Specific IC50 not reported) | Comparative Assays[1][2][5] |
| DOCK180 | Inhibited (Specific IC50 not reported) | Functional Assays[1][2][5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay to Determine this compound Specificity
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the GEF activity of a specific DOCK protein.
Materials:
-
Recombinant purified DOCK protein (full-length or catalytic domain)
-
Recombinant purified Rac/Cdc42 protein
-
Mant-GTP (N-methylanthraniloyl-GTP) or BODIPY-FL-GTP
-
GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions in assay buffer.
-
Prepare solutions of DOCK protein, Rac/Cdc42, and GDP in assay buffer.
-
-
Load Rac/Cdc42 with GDP:
-
Incubate Rac/Cdc42 with a 10-fold molar excess of GDP for 30 minutes at room temperature to ensure it is in the inactive, GDP-bound state.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the GDP-loaded Rac/Cdc42.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Add the DOCK protein to initiate the GEF reaction.
-
-
Initiate Nucleotide Exchange:
-
Add Mant-GTP to the wells.
-
-
Measure Fluorescence:
-
Immediately begin measuring the increase in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm for Mant-GTP). The rate of fluorescence increase is proportional to the GEF activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified DOCK protein signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the effect of this compound on Rac activation in a cellular context.
References
CPYPP Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of CPYPP, a potent inhibitor of DOCK2-Rac1 interaction. Additionally, it offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
This compound Stability and Storage Conditions
Proper storage of this compound is critical to maintain its stability and ensure reliable and reproducible experimental results. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container. |
| 4°C | 6 Months[2] | For short-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solution | Room Temperature | Use on the same day | It is highly recommended to prepare fresh solutions for each experiment.[3] |
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4][5] Ensure the use of fresh, high-quality DMSO to avoid solubility issues.[6]
How can I avoid precipitation of this compound in my stock solution or cell culture medium?
To prevent precipitation, ensure that the stock solution is properly dissolved. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1] When diluting the DMSO stock solution into aqueous media, it is crucial to mix thoroughly and avoid high final concentrations of DMSO that could be toxic to cells. If precipitation is observed in the cell culture medium, it could be due to temperature shifts, evaporation leading to increased concentration, or interactions with media components.[7] Using pre-warmed media and ensuring proper incubator humidity can help mitigate these issues.
What is the known selectivity profile of this compound?
This compound is primarily known as a DOCK2-Rac1 interaction inhibitor with an IC50 of 22.8 µM.[1][6][7] However, it also exhibits inhibitory activity against other DOCK-A subfamily members, including DOCK1 and DOCK5, and to a lesser extent, DOCK180.[1][5] It shows selectivity over the DOCK-D subfamily member DOCK9.[5]
What are some key experimental controls to include when using this compound?
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Dose-Response: Perform experiments with a range of this compound concentrations to establish a dose-dependent effect.
-
Positive and Negative Controls: For functional assays, include appropriate positive (e.g., a known activator of the pathway) and negative controls.
-
Off-Target Controls: To investigate potential off-target effects, consider using a structurally unrelated inhibitor with a similar biological effect or employing genetic approaches (e.g., DOCK2 knockout/knockdown cells) to confirm that the observed phenotype is DOCK2-dependent.[6]
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key experiments involving this compound and troubleshooting guides for common issues.
DOCK2-Rac1 Signaling Pathway
This compound inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2, preventing the activation of the small GTPase Rac1. This disruption of the DOCK2-Rac1 signaling axis leads to the inhibition of downstream processes such as cell migration and T-cell activation.[7]
Caption: Inhibition of the DOCK2-Rac1 signaling pathway by this compound.
Experimental Workflow: Rac Activation Pull-Down Assay
This workflow outlines the key steps for assessing Rac1 activation in response to a stimulus and its inhibition by this compound.
Caption: General workflow for a Rac activation pull-down assay.
Detailed Protocol: Rac Activation Pull-Down Assay
-
Cell Culture and Treatment:
-
Culture cells (e.g., lymphocytes) to the desired density.
-
Starve cells in serum-free media if necessary, depending on the cell type and stimulus.
-
-
This compound Inhibition:
-
Pre-treat cells with the desired concentration of this compound (e.g., 40-100 µM) for 1 hour at 37°C.[1] Include a vehicle-treated control.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., CCL21 or CXCL13 at 1 µg/ml) for a predetermined time to induce Rac1 activation.[6]
-
-
Cell Lysis:
-
Immediately after stimulation, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
GTPase Pull-Down:
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with PAK-PBD (p21-activated kinase-binding domain) agarose beads for 60 minutes at 4°C with gentle rotation.[6]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Also, run a Western blot for total Rac1 from the cell lysates to normalize the amount of activated Rac1.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. The level of active Rac1 is determined by the ratio of pulled-down Rac1 to total Rac1.
-
Troubleshooting Guide: Experimental Issues
Caption: A decision-making guide for troubleshooting common this compound experimental issues.
References
- 1. glpbio.com [glpbio.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cpypp Dosage for DOCK2 Inhibition
Welcome to the technical support center for Cpypp, a potent small-molecule inhibitor of the Rac activator DOCK2. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to help researchers effectively use this compound to inhibit DOCK2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or 4-[3'-(2''-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a cell-active, small-molecule inhibitor of the Dedicator of cytokinesis 2 (DOCK2).[1] It functions by binding to the DHR-2 domain of DOCK2 in a reversible manner, which inhibits its guanine nucleotide exchange factor (GEF) activity.[1][2][3] This prevents the activation of the small GTPase Rac, a critical downstream effector.[4] By blocking DOCK2-mediated Rac activation, this compound can markedly reduce processes like lymphocyte chemotaxis and T cell activation.[2][5][6]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of DOCK2's GEF activity for Rac1 has been determined to be 22.8 µM in a cell-free assay.[1][2][5][3][6][7][8] It's important to note that IC50 values can vary depending on the cell line, experimental conditions, and calculation methods used.[9][10][11]
Q3: What is a good starting concentration for my in vitro experiments?
Based on published data, a concentration of 100 µM has been shown to be effective at suppressing DOCK2-induced Rac activation in HEK293T cells after a 1-hour treatment.[1][2][7] For spleen cells and thymoma cells, 100 µM was used and found to be nontoxic for up to 3 hours and 3 days, respectively.[3] Therefore, a starting range of 50-100 µM is a reasonable starting point for initial experiments. However, the optimal concentration should always be determined empirically for your specific cell type and assay through a dose-response experiment.
Q4: How should I prepare and store this compound?
Solubility: this compound is soluble in DMSO at concentrations up to 65 mg/mL (200.14 mM).[5] For cell culture, it is crucial to first dissolve this compound in fresh, moisture-free DMSO and then make further dilutions in your aqueous medium.[5] Be aware that high concentrations of DMSO can be toxic to cells; it is standard practice to keep the final DMSO concentration in the culture medium below 0.5%.
Storage:
-
Powder: Store at -20°C for up to 3 years.[7]
-
In Solvent (Stock Solution): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2][7] It is recommended to prepare fresh working solutions for each experiment.[2]
Q5: Does this compound inhibit other DOCK family proteins?
Yes, this compound has been shown to have some off-target activity. It also inhibits DOCK180 and DOCK5, and to a lesser extent, DOCK9.[2][5][7][8] When interpreting results, it is important to consider the potential contribution of inhibiting these other DOCK family members, depending on their expression levels in your experimental system.
Data Presentation: this compound Properties and Concentrations
| Parameter | Value | Source(s) |
| Mechanism of Action | Reversible inhibitor of DOCK2 DHR-2 domain; blocks Rac1 activation. | [1][2][3] |
| IC50 (Cell-Free) | 22.8 µM (for DOCK2 GEF activity) | [2][3][7] |
| Effective In Vitro Conc. | 100 µM (in HEK293T, spleen cells) | [2][3][7] |
| Solubility in DMSO | Up to 65 mg/mL (200.14 mM) | [5] |
| Off-Targets | DOCK180, DOCK5, DOCK9 (less) | [2][5][7] |
Diagrams and Visualizations
DOCK2 Signaling Pathway and this compound Inhibition
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound |CAS:310460-39-0 Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. This compound | DOCK2-Rac1 Interaction 抑制剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Cpypp Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Cpypp, a potent inhibitor of DOCK2-Rac1 interaction, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the DOCK2-Rac1 interaction.[1][2][3] It binds to the DHR-2 domain of DOCK2, preventing it from functioning as a guanine nucleotide exchange factor (GEF) for Rac1.[1][2] This inhibition blocks the activation of Rac1, a key regulator of various cellular processes, including cell migration, adhesion, and proliferation.
Q2: I am observing variable inhibitory effects of this compound in my cell-based assays. What are the potential causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[2] Precipitation of the compound will lead to a lower effective concentration and thus, variable results.
-
Cell Health and Density: The physiological state of your cells can significantly impact their response to any treatment. Ensure your cells are healthy, within a consistent passage number, and plated at a reproducible density for each experiment.
-
Compound Stability: While stock solutions in DMSO can be stored at low temperatures, this compound in aqueous media may not be as stable. Prepare fresh dilutions for each experiment to avoid degradation. For in vivo studies, it is recommended to use freshly prepared solutions on the same day.[1]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. It is known to also inhibit DOCK1, DOCK5, and DOCK180.[1][2][3] Consider performing dose-response experiments to determine the optimal concentration that inhibits DOCK2 without significant off-target activity.
Q3: How can I be sure that this compound is effectively inhibiting Rac1 activation in my experiment?
A3: A Rac1 activation assay, often a pull-down assay using the p21-binding domain (PBD) of PAK1, is the most direct method to measure the levels of active, GTP-bound Rac1.[4][5] A successful this compound treatment should result in a significant decrease in the amount of GTP-Rac1 pulled down from cell lysates.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C.[3] Stock solutions prepared in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound
Symptoms:
-
Visible precipitate in the stock solution or final culture medium.
-
Inconsistent dose-response curves.
-
Lower than expected inhibitory effect.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Dissolution of Stock Solution | Ensure this compound is completely dissolved in 100% DMSO before making further dilutions. Gentle warming or sonication can aid dissolution.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Precipitation in Aqueous Media | Prepare working dilutions from the DMSO stock immediately before use. Minimize the final DMSO concentration in your cell culture medium (typically <0.5%) to avoid solvent-induced artifacts. If higher concentrations of this compound are needed, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[1] |
| Incorrect Storage | Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Issue 2: High Variability Between Experimental Replicates
Symptoms:
-
Large error bars in quantitative data.
-
Difficulty in reproducing results between identical experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Use a cell counter to ensure a consistent number of cells are seeded in each well or dish. Uneven cell distribution can lead to variability. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations, especially when preparing serial dilutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Rac1 Activation Assay
This protocol outlines the general steps for treating cells with this compound and subsequently measuring Rac1 activation.
Caption: Workflow for in vitro this compound treatment and subsequent Rac1 activation analysis.
Protocol 2: Preparation of this compound for In Vivo Administration
For animal studies, proper formulation is critical for solubility and bioavailability.
Caption: Step-by-step preparation of this compound for in vivo administration.
This compound Inhibitor Profile
| Target | IC₅₀ | Also Inhibits | Selectivity |
| DOCK2 | 22.8 µM[1][2] | DOCK1, DOCK5, DOCK180[1][2][3] | Selective over DOCK9[3][6] |
Signaling Pathway
Caption: this compound inhibits DOCK2, blocking Rac1 activation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 4. Rac1 Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Assessing Cpypp Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of Cpypp (Cyclopropyl-containing pyrazolo[1,5-a]pyrimidine) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity in primary cells important?
This compound is a small molecule inhibitor of DOCK2 (Dedicator of cytokinesis 2), a guanine nucleotide exchange factor for Rac.[1][2][3] DOCK2 is involved in chemokine-induced Rac activation in lymphocytes, making this compound a compound of interest for studying inflammatory responses and T-cell activation.[1][2][3] Assessing its cytotoxicity in primary cells is crucial to understand its potential off-target effects and therapeutic window, as primary cells more closely represent the physiology of in vivo tissues compared to immortalized cell lines.
Q2: Which primary cell types are relevant for studying this compound cytotoxicity?
Given that this compound targets DOCK2, which is primarily expressed in hematopoietic cells, relevant primary cells for cytotoxicity studies include:
-
Peripheral blood mononuclear cells (PBMCs)
-
Isolated primary T-lymphocytes
-
Primary B-lymphocytes
-
Primary macrophages
Q3: What are the initial steps to consider before starting a cytotoxicity experiment with this compound?
Before initiating a cytotoxicity assay, it is essential to:
-
Characterize this compound: Confirm the purity and identity of your this compound compound. Note that it is soluble in DMSO.[4]
-
Optimize Primary Cell Culture Conditions: Primary cells are sensitive and have a limited lifespan. Ensure you have optimized culture conditions, including media, supplements, and cell seeding density.
-
Determine the Appropriate Concentration Range: Based on its IC50 for DOCK2 GEF activity (22.8 µM), a concentration range bracketing this value should be tested.[2][3] A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.
Q4: How do I choose the right cytotoxicity assay for my primary cells?
The choice of assay depends on the specific question you are asking. Here is a summary of common assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures metabolic activity.[5] | High-throughput, relatively inexpensive.[6] | Can be confounded by changes in metabolic rate without cell death.[7] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells.[8] | High-throughput, reflects membrane integrity.[9] | Underestimates cytotoxicity in cases of growth inhibition without cell lysis.[7] |
| Annexin V/PI Staining | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11] | Provides mechanistic insights into the mode of cell death. | Requires flow cytometry, more time-consuming. |
| Caspase Activity Assay | Measures the activity of caspases, key mediators of apoptosis.[12] | Sensitive and provides early indication of apoptosis. | Focuses specifically on apoptosis and may miss other forms of cell death. |
For a comprehensive assessment, it is recommended to use at least two different assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity).
Troubleshooting Guides
Issue 1: High background or false positives in the LDH assay.
-
Possible Cause: Serum in the culture medium contains LDH, leading to high background.[13]
-
Troubleshooting Steps:
-
Reduce the serum concentration in your culture medium to the minimum required for cell viability.
-
Include a "medium-only" control to measure the background LDH activity and subtract this value from all other readings.[13]
-
Wash the cells with serum-free medium before adding the assay reagents.
-
Issue 2: Inconsistent results with the MTT assay.
-
Possible Cause: Uneven cell seeding or interference of this compound with the MTT reagent.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid cell clumps.
-
Visually inspect the wells with a microscope before adding the MTT reagent to confirm even cell distribution.
-
Include a "no-cell" control with this compound to check for any direct reduction of MTT by the compound.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Pipetting errors, edge effects in the microplate, or primary cell heterogeneity.
-
Troubleshooting Steps:
-
Use a multichannel pipette for reagent addition to minimize pipetting variability.[6]
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation (edge effect).
-
Increase the number of replicates to improve statistical power.[6]
-
If using primary cells from different donors, analyze the data for each donor separately before pooling.
-
Issue 4: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: The chosen assay (e.g., MTT or LDH) does not provide mechanistic information.
-
Troubleshooting Steps:
-
Perform Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This will allow you to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Measure the activity of key caspases, such as caspase-3/7 (executioner caspases) and caspase-8 or -9 (initiator caspases), to confirm the involvement of apoptosis.
-
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from standard LDH assay procedures.[8][9][14]
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Include triplicate wells for each condition.
-
Treatment: After 24 hours, add 50 µL of this compound at various concentrations to the respective wells. Include vehicle control (DMSO) and a positive control for maximum LDH release (e.g., 10X Lysis Buffer).[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V/PI Apoptosis Assay
This protocol is a generalized procedure for Annexin V/PI staining.[15][16]
-
Cell Treatment: Culture and treat primary cells with this compound in a 6-well plate.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a potential signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound inhibits the GEF activity of DOCK2, preventing Rac1 activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Rho GTPase Inhibitors: R&D Systems [rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
Minimizing Cpypp precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Cpypp precipitation in aqueous solutions during their experiments.
Troubleshooting Guides
Issue: Precipitation upon dilution of this compound DMSO stock in aqueous media (e.g., cell culture media, PBS)
This is a common issue due to the hydrophobic nature of this compound and its low solubility in water.[1] Here's a step-by-step guide to troubleshoot and prevent precipitation:
Visual Cues of Precipitation:
-
Initial Cloudiness: The solution appears hazy or milky immediately upon adding the this compound DMSO stock.
-
Visible Particles: Small, solid particles are visible to the naked eye or under a microscope.
-
Sedimentation: Over time, a solid pellet forms at the bottom of the tube or well.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Gradual Dilution: Instead of adding a large volume of aqueous buffer to a small volume of this compound DMSO stock, try adding the aqueous buffer to the stock solution drop-wise while vortexing or stirring. This avoids localized high concentrations of this compound that can lead to immediate precipitation.
-
Pre-warm Aqueous Media: Warming the cell culture media or buffer to 37°C before adding the this compound DMSO stock can help improve solubility.[2]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, increasing the final DMSO concentration to a tolerable level (e.g., 0.1% to 0.5%) can help keep this compound in solution.[3][4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Modify Stock Solution Concentration:
-
Lower Stock Concentration: Prepare a less concentrated DMSO stock solution of this compound. This will require adding a larger volume to your aqueous media to reach the final desired concentration, but it can prevent the compound from crashing out of solution.[2]
-
-
Employ Mechanical Assistance:
-
Sonication: After dilution, sonicate the solution in a water bath sonicator for a few minutes. This can help to break up aggregates and re-dissolve precipitated this compound.[2][5]
-
Vortexing: Immediately after adding the this compound stock to the aqueous media, vortex the solution thoroughly to ensure rapid and uniform mixing.[2]
-
-
Consider Formulation Aids:
-
Serum: For cell culture experiments, the presence of serum proteins (like albumin) can help to solubilize hydrophobic compounds.[2] If your experiment allows, performing the dilution in media containing serum may prevent precipitation.
-
Co-solvents: For in vivo preparations, co-solvents like PEG300 and Tween-80 are often used to improve the solubility of hydrophobic compounds.[5]
-
Logical Flow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum solubility of this compound in DMSO is approximately 65 mg/mL (200.14 mM).[1] However, it is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[1]
Q2: Can I store this compound in an aqueous solution?
A2: It is not recommended to store this compound in aqueous solutions for extended periods. This compound is prone to precipitation in aqueous environments. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[5] For experiments, it is best to prepare fresh dilutions in aqueous media and use them immediately.[5]
Q3: How can I differentiate between this compound precipitation and degradation?
A3:
-
Precipitation is a physical process where the compound comes out of solution. It is often reversible by adding more solvent (like DMSO) or by using sonication or gentle heating. The precipitate will appear as solid particles.
-
Degradation is a chemical change in the this compound molecule. This is often irreversible and may not be visible. Signs of degradation could include a change in the color of the solution or a loss of biological activity in your assay. To assess degradation, analytical techniques like HPLC would be required.
Q4: What are the recommended solvent systems for in vivo use of this compound?
A4: Due to its low aqueous solubility, specific solvent systems are required for in vivo administration. Here are some examples:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation can achieve a this compound concentration of at least 2.5 mg/mL.[5]
-
10% DMSO, 90% (20% SBE-β-CD in Saline). This can also achieve a concentration of at least 2.5 mg/mL.[5]
-
10% DMSO, 90% corn oil.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the DOCK2-Rac1 interaction.[1][5] It binds to the DHR-2 domain of DOCK2, inhibiting its guanine nucleotide exchange factor (GEF) activity towards Rac1. This blocks the activation of Rac1, which is a key step in cell migration and T-cell activation.[1][5]
Quantitative Data
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 65 | 200.14 | Use fresh, anhydrous DMSO.[1] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | Data not explicitly found, but inferred from its hydrophobic nature. |
Table 2: Formulations for in vivo Use
| Formulation | This compound Concentration (mg/mL) | This compound Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 7.70 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 7.70 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 324.76 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.25 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 50°C) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for in vitro Cell-Based Assays
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the 10 mM DMSO stock solution in the pre-warmed cell culture medium.
-
When diluting, add the this compound DMSO stock to the medium and immediately vortex or pipette up and down to mix thoroughly.
-
Ensure the final concentration of DMSO is below the tolerance level of your cell line (typically <0.5%).[3]
-
Use the working solution immediately after preparation.
-
Visualizations
DOCK2-Rac1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits DOCK2-mediated Rac1 activation.
Experimental Workflow: Chemotaxis Assay with this compound
Caption: Workflow for a typical chemotaxis experiment using this compound.
References
Addressing variability in Cpypp efficacy between cell lines
Troubleshooting Variability in Cpypp Efficacy Between Cell Lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and address the variability in the efficacy of this compound, a selective inhibitor of Protein Phosphatase 2A (PP2A), across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that acts as a selective inhibitor of the DOCK2-Rac1 interaction. It suppresses DOCK2-induced Rac1 activation and also shows inhibitory activity against DOCK1 and DOCK5.[1] While sometimes mistaken as a direct PP2A activator, its effect on PP2A is indirect. The "Cancerous inhibitor of PP2A" (CIP2A) is an oncoprotein that inhibits the tumor suppressor function of PP2A.[2][3] this compound's efficacy in cancer cell lines is often linked to its ability to modulate pathways that are also regulated by the PP2A complex. Variability in these pathways between cell lines can lead to differing responses to this compound.
Q2: Why does the effectiveness of this compound vary so much between different cancer cell lines?
The variability in this compound efficacy is multifactorial and can be attributed to the inherent biological differences between cell lines. Key factors include:
-
Expression Levels of PP2A Subunits: The PP2A holoenzyme consists of a catalytic (C), a scaffolding (A), and a regulatory (B) subunit. The composition of the B subunit determines substrate specificity. The B56 family of regulatory subunits (B56α, B56γ, etc.) are particularly important for tumor suppression. Cell lines with low expression of key B56 subunits may be less sensitive to perturbations in PP2A-regulated pathways.
-
CIP2A Expression and Activity: CIP2A is an endogenous inhibitor of PP2A, and its overexpression is common in many cancers, contributing to tumor progression.[2][3][4] High levels of CIP2A can render cells more dependent on pathways that this compound inhibits, potentially increasing their sensitivity. Conversely, cells with low CIP2A expression may be less affected.
-
Genetic Background of Cell Lines: Mutations in key oncogenes and tumor suppressor genes (e.g., RAS, MYC, p53) can alter the signaling pathways that this compound influences, leading to differential sensitivity.[2]
-
Drug Efflux and Metabolism: Like many small molecules, this compound's intracellular concentration can be affected by drug efflux pumps (e.g., P-glycoprotein) and cellular metabolism, which vary significantly across cell lines.
Q3: What are the initial steps I should take to troubleshoot unexpected this compound efficacy in my cell line?
If you observe lower-than-expected efficacy, or a complete lack of response, consider the following initial steps:
-
Confirm Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Optimize Drug Concentration and Treatment Duration: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration for your specific cell line.
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the cells are healthy and free from contamination (e.g., mycoplasma).
-
Assess Basal Protein Expression: Characterize the basal expression levels of key proteins in your cell line of interest, including PP2A subunits (A, C, B56α, B56γ), CIP2A, and downstream signaling molecules like phosphorylated AKT and ERK.
Troubleshooting Guides
Guide 1: Assessing the CIP2A-PP2A Axis in Your Cell Line
The interplay between CIP2A and PP2A is a critical determinant of this compound sensitivity. This guide provides a workflow to investigate this axis.
Workflow:
Experimental Protocols:
-
Western Blotting for CIP2A and PP2A B56 Subunits:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against CIP2A, PP2A-B56α, PP2A-B56γ, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
-
Co-Immunoprecipitation (Co-IP) of CIP2A and PP2A:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against CIP2A or a PP2A subunit overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated proteins.
-
Guide 2: Investigating Downstream Signaling Pathways
This compound's effects are mediated through the modulation of downstream signaling pathways. This guide helps you assess the activity of these pathways in response to this compound treatment.
Signaling Pathway:
Experimental Protocol: Phospho-Protein Western Blotting
-
Treat cells with this compound at various concentrations and for different durations. Include a vehicle-treated control.
-
Lyse the cells and perform Western blotting as described in Guide 1.
-
Use primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204)).
-
After detecting the phosphorylated protein, you can strip the membrane and re-probe for the total protein to assess changes in phosphorylation status relative to the total amount of the protein.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, highlighting the observed variability. Note: This is representative data, and actual values may vary depending on experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Key Characteristics |
| Jurkat | T-cell Leukemia | 22.8 | High DOCK2 expression |
| Ramos | Burkitt's Lymphoma | > 50 | Lower DOCK2 expression |
| MCF-7 | Breast Cancer | Variable | ER-positive, variable CIP2A |
| MDA-MB-231 | Breast Cancer | Variable | Triple-negative, often high CIP2A |
| A549 | Lung Cancer | Variable | KRAS mutant |
| HCT116 | Colon Cancer | Variable | PIK3CA mutant |
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on publicly available data and should be used as a starting point for your own investigations. Experimental results can vary, and it is essential to optimize protocols for your specific laboratory conditions and cell lines.
References
Cpypp Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of the DOCK2 inhibitor, Cpypp, in fluorescence-based assays. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its optical properties?
This compound (Cyclic pyranopterin monophosphate) is a small molecule inhibitor of the Rac activator DOCK2 and also shows activity against DOCK1 and DOCK5.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 324.8 g/mol | [3] |
| Solubility | Soluble in DMSO (up to 50 mM) | [3] |
| UV Absorbance Maxima | 247 nm, 362 nm | [3] |
Q2: Can this compound interfere with my fluorescence-based assay?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays.[4] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your fluorophore, leading to false positive signals.
-
Fluorescence Quenching: The compound may absorb the excitation light or quench the emitted fluorescence of your reporter, leading to false negative signals. This can occur through mechanisms like the inner filter effect.[4][5]
Q3: What is the "inner filter effect" and how does it relate to this compound?
The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity.[4] It can be divided into two types:
-
Primary Inner Filter Effect: The interfering compound absorbs the excitation light, reducing the number of photons that reach the fluorophore. This compound has a known absorbance maximum at 362 nm, which could potentially interfere with fluorophores excited in the UV or near-UV range.[3]
-
Secondary Inner Filter Effect: The interfering compound absorbs the light emitted by the fluorophore.
The likelihood of the inner filter effect depends on the concentration of this compound and its spectral overlap with the fluorophore in your assay.[6]
Q4: Are there any specific fluorophores that are known to be affected by this compound?
Currently, there is no specific literature detailing which fluorophores are most susceptible to interference by this compound. However, one study successfully used this compound in an experiment with Green Fluorescent Protein (GFP)-tagged DOCK2 without reporting any interference.[1] While this is a positive indication for GFP, it does not rule out potential issues with other fluorophores. It is crucial to perform control experiments to assess the compatibility of this compound with your specific fluorophore.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow this troubleshooting guide.
Step 1: Initial Assessment of Potential Interference
The first step is to determine if this compound is likely to interfere at the concentration you are using.
Caption: Initial assessment of this compound interference potential.
Step 2: Experimental Validation of Interference
Perform the following control experiments to confirm and characterize the interference.
Caption: Workflow to test for this compound interference.
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| High signal in "Autofluorescence Control" | This compound is autofluorescent at your assay's wavelengths. | Subtract the background fluorescence from this compound-containing wells. If the signal is too high, consider alternative assays. |
| Lower signal in "Quenching Control" compared to this compound-free control | This compound is quenching the fluorescence of your probe. | See "Mitigation Strategies" below. |
| No significant difference in signals | This compound is likely not interfering with your assay at the tested concentration. | Proceed with your experiment, but remain mindful of potential concentration-dependent effects. |
Mitigation Strategies for this compound Interference
If you have confirmed that this compound is interfering with your assay, consider the following strategies:
-
Reduce this compound Concentration: The simplest approach is to lower the concentration of this compound to a level where interference is minimized, while still achieving the desired biological effect.
-
Change the Fluorophore: If possible, switch to a fluorophore with excitation and emission spectra that do not overlap with this compound's absorbance spectrum. Red-shifted fluorophores are often a good choice to avoid interference from compounds that absorb in the UV/blue range.[7]
-
Implement a "No this compound" Control: For every experiment, include a control group that is not treated with this compound. This will allow you to quantify the extent of interference and correct your data accordingly.
-
Use an Orthogonal Assay: To validate your findings, use a non-fluorescence-based method to measure the same biological endpoint. This could include techniques like Western blotting, ELISA, or a luciferase-based reporter assay.[4]
Detailed Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
Your standard assay buffer
-
This compound stock solution (in DMSO)
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration you plan to use in your experiments. Include a "buffer + DMSO" only control.
-
Pipette the this compound dilutions and the control into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity in each well.
-
Analysis: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the "buffer + DMSO" control, then this compound is autofluorescent under your experimental conditions.
Protocol 2: Assessing this compound-induced Quenching
Objective: To determine if this compound quenches the fluorescence of your chosen fluorophore.
Materials:
-
Your standard assay buffer
-
This compound stock solution (in DMSO)
-
Your fluorescent probe/reagent
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates
Procedure:
-
Prepare two sets of wells:
-
Set A (Control): Your fluorescent probe at the experimental concentration in assay buffer.
-
Set B (Test): Your fluorescent probe at the experimental concentration AND this compound at the experimental concentration in assay buffer.
-
-
Include a "buffer + DMSO" only blank for background subtraction.
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Measure the fluorescence intensity in all wells at the appropriate excitation and emission wavelengths.
-
Analysis: After subtracting the background, compare the fluorescence intensity of Set B to Set A. A significant decrease in fluorescence in Set B indicates that this compound is quenching your fluorophore.
By following these guidelines and performing the appropriate control experiments, researchers can confidently assess and mitigate the potential for this compound to interfere with their fluorescence-based assays, ensuring the integrity and accuracy of their experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. Highly sensitive biological and chemical sensors based on reversible fluorescence quenching in a conjugated polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 7. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cpypp and Other Small Molecule Inhibitors of DOCK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cpypp and other small molecule inhibitors targeting the Dedicator of cytokinesis 2 (DOCK2), a crucial guanine nucleotide exchange factor (GEF) involved in lymphocyte migration and activation. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes the DOCK2 signaling pathway and experimental workflows.
Introduction to DOCK2 and its Inhibition
Dedicator of cytokinesis 2 (DOCK2) is a key regulator of the actin cytoskeleton in hematopoietic cells.[1][2][3] As a GEF, it specifically activates the Rho GTPase Rac, which in turn modulates cellular processes essential for immune cell trafficking, activation, and the formation of the immunological synapse.[1][2][4] Dysregulation of DOCK2 activity is implicated in various immune-related disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors of DOCK2 offer the potential to modulate immune responses in a targeted manner. This guide focuses on a comparative analysis of this compound and other known DOCK2 inhibitors.
Quantitative Comparison of DOCK2 Inhibitors
The following table summarizes the available quantitative data for this compound and other small molecule inhibitors of DOCK2.
| Inhibitor | Target(s) | IC50 (DOCK2) | Other DOCK Inhibition | Other Targets | Mechanism of Action | Reference(s) |
| This compound | DOCK2, DOCK1, DOCK5 | 22.8 µM | DOCK1 (DOCK180), DOCK5, DOCK9 (less) | Trio (non-DOCK GEF) | Binds to the DHR-2 domain, inhibiting Rac1 GEF activity.[5][6][7][8][9] | [5][6][7] |
| DOCK2-IN-1 | DOCK2 | 19.1 µM | Not specified | Not specified | Analogue of this compound; binds to the DHR-2 domain.[10] | [10] |
| Cholesterol Sulfate | DOCK2 | Not specified | Not specified | Not specified | Endogenous inhibitor; binds to the catalytic DHR-2 domain, suppressing GEF activity.[11][12] | [11][12] |
| Peptide Inhibitor (R4-DCpep-2(V2W/K4R/ox)-NH2) | DOCK2 | 120 nM (cell migration) | Selective for DOCK2 | Not specified | Inhibits the DOCK2-Rac1 protein-protein interaction.[13] | [13] |
DOCK2 Signaling Pathway
DOCK2 plays a central role in translating upstream signals from chemokine and antigen receptors into Rac-dependent cytoskeletal rearrangement and cell migration. The following diagram illustrates the canonical DOCK2 signaling pathway.
Caption: DOCK2 Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of DOCK2 inhibitors.
In Vitro DOCK2 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of DOCK2 to catalyze the exchange of GDP for GTP on Rac1, and the inhibitory effect of compounds on this process.
Materials:
-
Recombinant human DOCK2 protein (catalytic DHR-2 domain)
-
Recombinant human Rac1 protein
-
Mant-GTP (N-Methylanthraniloyl-GTP) or BODIPY-FL-GTP (fluorescent GTP analogs)
-
GDP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Rac1 Loading with GDP: Incubate Rac1 with a molar excess of GDP in the assay buffer to ensure all Rac1 is in the inactive, GDP-bound state.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, GDP-loaded Rac1, and the fluorescent GTP analog.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to DOCK2.
-
Initiation of Reaction: Initiate the GEF reaction by adding the recombinant DOCK2 DHR-2 domain to the wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of the fluorescent GTP analog to Rac1 results in an increase in fluorescence.
-
Data Analysis: Calculate the initial rate of the reaction for each compound concentration. Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Caption: In Vitro GEF Assay Workflow.
GTP-Rac1 Pull-Down Assay
This assay is used to determine the levels of active, GTP-bound Rac1 in cells following treatment with a DOCK2 inhibitor and stimulation with a chemokine or antigen receptor agonist.
Materials:
-
Cells expressing DOCK2 (e.g., lymphocytes)
-
Test compound (e.g., this compound)
-
Stimulant (e.g., chemokine like SDF-1α/CXCL12)
-
Lysis buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-PAK-PBD (p21-binding domain of PAK1 fused to GST) beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Cell Stimulation: Stimulate the cells with a chemokine or other agonist to induce DOCK2-mediated Rac1 activation.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pull-Down of Active Rac1: Incubate the cell lysates with GST-PAK-PBD beads. The PAK-PBD specifically binds to the GTP-bound (active) form of Rac1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 that was pulled down. Also, probe a sample of the total cell lysate to determine the total amount of Rac1 protein.
-
Quantification: Quantify the band intensities to determine the ratio of active Rac1 to total Rac1.
Caption: GTP-Rac1 Pull-Down Assay Workflow.
Conclusion
This compound and its analogue, DOCK2-IN-1, represent valuable tool compounds for studying the biological functions of DOCK2. While they exhibit inhibitory activity in the low micromolar range, the selectivity of this compound across the DOCK family and potentially against other GEFs should be considered when interpreting experimental results. The endogenous inhibitor, Cholesterol Sulfate, highlights a physiological mechanism of DOCK2 regulation. The development of more potent and selective DOCK2 inhibitors, such as the peptide inhibitor mentioned, holds promise for the development of novel therapeutics for immune-mediated diseases. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of new and existing DOCK2 inhibitors.
References
- 1. DOCK2 regulates Rac activation and cytoskeletal reorganization through interaction with ELMO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights from DOCK2 in cell function and pathophysiology [frontiersin.org]
- 3. Dedicator of cytokinesis protein 2 - Wikipedia [en.wikipedia.org]
- 4. Insights from DOCK2 in cell function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound |CAS:310460-39-0 Probechem Biochemicals [probechem.com]
- 9. This compound|310460-39-0|COA [dcchemicals.com]
- 10. DOCK2-IN-1 - MedChem Express [bioscience.co.uk]
- 11. Cancer-derived cholesterol sulfate is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol sulfate is a DOCK2 inhibitor that mediates tissue-specific immune evasion in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel DOCK2-selective inhibitory peptide that suppresses B-cell line migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cpypp: A Comparative Guide to its Specificity for DOCK2 Over Other DOCK Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule inhibitor Cpypp, focusing on its specificity for DOCK2, a key regulator of lymphocyte migration and activation, in comparison to other DOCK family proteins, namely DOCK1, DOCK5, and DOCK9. This document summarizes key experimental data, details the methodologies used for its validation, and presents signaling pathway diagrams to illustrate the molecular context of these proteins.
Executive Summary
This compound has been identified as an inhibitor of the DOCK-A subfamily of proteins, which includes DOCK1, DOCK2, and DOCK5. It demonstrates selectivity for these members over the DOCK-D subfamily member, DOCK9. Experimental data indicates that this compound effectively inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2 with a half-maximal inhibitory concentration (IC50) in the micromolar range. While it also shows activity against DOCK1 and DOCK5, it is reported to be less potent against DOCK9. This guide aims to provide a clear, data-driven comparison to aid researchers in evaluating this compound as a tool for studying DOCK2-mediated signaling pathways and as a potential starting point for the development of more specific immunomodulatory therapies.
Data Presentation: this compound Inhibition of DOCK Family Proteins
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various DOCK proteins. The data is primarily derived from in vitro guanine nucleotide exchange factor (GEF) activity assays.
| Target Protein | DOCK Subfamily | This compound IC50 (µM) | Reference |
| DOCK2 | DOCK-A | 22.8 | [1][2][3] |
| DOCK1 (DOCK180) | DOCK-A | Inhibited | [1][2][3] |
| DOCK5 | DOCK-A | Inhibited | [1][2][3] |
| DOCK9 | DOCK-D | Less Inhibited | [1][2][3] |
Note: While the inhibitory activity of this compound against DOCK1 and DOCK5 has been qualitatively confirmed, specific IC50 values are not consistently reported in the primary literature. The description "Less Inhibited" for DOCK9 suggests a significantly lower potency compared to the DOCK-A subfamily members.
Experimental Protocols
The primary method for determining the inhibitory activity of this compound on DOCK proteins is the in vitro guanine nucleotide exchange (GEF) assay. This assay measures the ability of a DOCK protein to catalyze the exchange of GDP for GTP on its specific Rho GTPase substrate (e.g., Rac1 for DOCK1, DOCK2, and DOCK5; Cdc42 for DOCK9).
In Vitro Guanine Nucleotide Exchange (GEF) Assay
Objective: To measure the rate of GDP release from a Rho GTPase in the presence of a DOCK protein and to determine the inhibitory effect of this compound on this reaction.
Materials:
-
Recombinant purified DOCK protein (catalytic DHR2 domain) of interest (DOCK1, DOCK2, DOCK5, or DOCK9).
-
Recombinant purified Rho GTPase (e.g., Rac1 or Cdc42).
-
Fluorescently labeled GTP analog (e.g., mant-GTP or BODIPY-GTP).
-
Non-fluorescent GDP.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Loading of Rho GTPase with GDP: The Rho GTPase is pre-loaded with a molar excess of GDP in the absence of MgCl2 and in the presence of EDTA to facilitate nucleotide exchange. The reaction is then stopped by the addition of a high concentration of MgCl2. The unbound nucleotide is removed by buffer exchange chromatography.
-
Assay Setup: The reaction mixture is prepared in the assay buffer containing the GDP-loaded Rho GTPase and the fluorescently labeled GTP analog.
-
Initiation of Reaction: The GEF reaction is initiated by the addition of the recombinant DOCK protein to the reaction mixture.
-
Inhibition Assay: For determining the IC50 value of this compound, various concentrations of the inhibitor (or DMSO as a vehicle control) are pre-incubated with the DOCK protein before initiating the reaction.
-
Fluorescence Measurement: The exchange of GDP for the fluorescent GTP analog is monitored over time by measuring the increase in fluorescence intensity using a plate reader. The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways in which DOCK1, DOCK2, DOCK5, and DOCK9 are involved. These pathways highlight their role as GEFs for Rho family GTPases, leading to downstream cellular responses.
Experimental Workflow
The following diagram outlines the general workflow for validating the specificity of this compound.
Conclusion
This compound is a valuable research tool for investigating DOCK2-mediated cellular processes. Its inhibitory action against the GEF activity of DOCK2 has been established with a reported IC50 of 22.8 µM.[1][2][3] While it also targets other DOCK-A subfamily members, DOCK1 and DOCK5, it exhibits reduced activity against the DOCK-D member, DOCK9.[1][2][3] For researchers studying the specific roles of DOCK2 in immunity and inflammation, this compound can be utilized to probe these pathways, keeping in mind its potential off-target effects on DOCK1 and DOCK5. Further studies are warranted to precisely quantify the IC50 values of this compound for DOCK1 and DOCK5 to provide a more complete specificity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further investigating the comparative effects of this compound on the DOCK family of proteins.
References
Cpypp vs. Genetic Knockout: A Comparative Guide to Targeting DOCK2 in Research
In the study of hematopoietic cell migration, activation, and signaling, the Dedicator of cytokinesis 2 (DOCK2) protein is a critical target. As a guanine nucleotide exchange factor (GEF), DOCK2 is essential for activating the small GTPase Rac, a master regulator of the actin cytoskeleton. Researchers aiming to elucidate the function of DOCK2 have two primary methods at their disposal: pharmacological inhibition with the small molecule Cpypp and genetic ablation via knockout (KO) models. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action: Inhibition vs. Ablation
The fundamental difference between using this compound and a DOCK2 KO model lies in their mechanism of action. Genetic knockout results in the complete and permanent absence of the DOCK2 protein, assuming a successful biallelic deletion. This approach is invaluable for studying the protein's role during development and its total contribution to a biological process.
In contrast, this compound is a small-molecule inhibitor that reversibly binds to the DHR-2 domain of DOCK2, inhibiting its GEF activity towards Rac1.[1][2] This offers temporal control; the protein is still present, but its function can be switched off by the addition of the compound and potentially restored upon its withdrawal. This is particularly useful for studying the acute effects of DOCK2 inhibition without concerns of developmental compensation that can occur in genetic knockout models. However, this compound is not entirely specific to DOCK2 and has been shown to inhibit other DOCK-A subfamily members like DOCK1, DOCK5, and to a lesser extent, DOCK9.[1]
The DOCK2 Signaling Pathway
DOCK2 functions as a critical node in chemokine signaling pathways. Upon chemokine receptor activation, DOCK2, in complex with the adaptor protein ELMO1, is recruited to the plasma membrane. This interaction relieves the autoinhibition of both DOCK2 and ELMO1, enabling DOCK2's DHR-2 domain to catalyze the exchange of GDP for GTP on Rac.[3] Activated, GTP-bound Rac then engages downstream effectors, such as the WAVE regulatory complex, leading to actin polymerization, lamellipodia formation, and ultimately, cell migration.
Performance Comparison: this compound vs. DOCK2 Knockout
Direct quantitative comparisons in a single study are limited. However, by collating data from key studies, we can assemble a performance overview. The following tables summarize the effects of each method on Rac activation and cell migration.
Note: The data below is compiled from different studies using different cell types (human vs. mouse) and stimuli. This should be considered when making direct comparisons.
Table 1: Effect on Rac Activation
| Method | Cell Type | Stimulus | Rac Activation Level (% of Control) | Reference |
| This compound (100 µM) | Human Neutrophils | fMLF | 22.5% | |
| DOCK2 Knockout | Mouse Splenic T/B cells | SDF-1 | Severely impaired/undetectable | [2] |
Table 2: Effect on Cell Migration
| Method | Cell Type | Assay | Migration Speed / Efficacy | Reference |
| This compound (5 mg/mouse, i.p.) | Mouse T-cells | Adoptive Transfer | <25% of control migrated cells | [1] |
| DOCK2 Knockout | Mouse Neutrophils | EZ-TAXIScan | ~61% of Wild-Type speed (5.3 µm/min vs 8.7 µm/min) | |
| DOCK2 Knockout | Mouse Lymphocytes | Transwell | Severely impaired migration towards SDF-1 and SLC | [2] |
Advantages and Disadvantages
Choosing between this compound and DOCK2 knockout depends on the specific research question, available resources, and the biological system being studied.
| Feature | This compound (Pharmacological Inhibition) | DOCK2 Knockout (Genetic Ablation) |
| Control | Temporal Control: Acute, dose-dependent, and reversible inhibition. | Permanent Ablation: Complete loss of protein function throughout the organism's life. |
| Specificity | Potential Off-Targets: Inhibits other DOCK-A family members (DOCK1, DOCK5).[1] | Highly Specific: Targets only the DOCK2 gene. |
| Compensation | Minimal: Ideal for studying acute effects without developmental compensatory mechanisms. | Potential for Compensation: Other genes or pathways may be upregulated during development to compensate for the loss of DOCK2. |
| Complexity | Low: Relatively simple to apply to in vitro or in vivo systems. | High: Requires generation and maintenance of KO cell lines or animal models, which is time-consuming and resource-intensive. |
| Application | Excellent for target validation and studying dynamic processes. | Gold standard for defining the fundamental, non-redundant roles of a protein. |
| In Vivo Use | Requires optimization of dosage, delivery, and assessment of pharmacokinetics. Intraperitoneal injection of 250 mg/kg can achieve plasma concentrations of ~11 µM. | Provides a systemic loss-of-function model for studying organism-level physiology and disease. |
Experimental Protocols
Key Experiment 1: In Vitro Chemotaxis Assay with this compound
This protocol describes a typical transwell migration assay to assess the effect of this compound on chemokine-directed lymphocyte migration.
-
Cell Preparation: Isolate primary lymphocytes (e.g., mouse splenocytes) and resuspend them in serum-free RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with this compound (e.g., at a final concentration of 50-100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 100 ng/mL CCL21) to the lower wells of a 24-well plate with 5 µm pore size transwell inserts.
-
Add 100 µL of the this compound-treated or vehicle-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Remove the inserts and collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
Calculate the migration percentage relative to the total number of input cells and compare the results from this compound-treated and vehicle-treated groups.
-
Key Experiment 2: Generation of a DOCK2 Knockout Cell Line
This protocol outlines a standard workflow for creating a DOCK2 knockout cell line (e.g., a lymphoid cell line) using the CRISPR-Cas9 system.
Conclusion
Both this compound and genetic knockout are powerful tools for investigating DOCK2 function, each with a distinct set of strengths and weaknesses.
-
Choose this compound for experiments requiring acute, reversible inhibition of DOCK2 function, for validating DOCK2 as a potential drug target, or when studying dynamic processes where developmental compensation is a concern. Be mindful of its potential off-target effects on other DOCK family members.
-
Choose a DOCK2 Knockout model to investigate the fundamental, non-redundant roles of DOCK2 in development, immune cell function, and overall physiology. This approach provides the most definitive loss-of-function phenotype but requires a significant investment in time and resources and must be interpreted in light of potential compensatory mechanisms.
Ultimately, the most comprehensive understanding of DOCK2's role can be achieved by employing both methods in a complementary fashion, using the genetic knockout to establish the protein's essential functions and the chemical inhibitor to probe the temporal and dynamic aspects of its activity.
References
A Comparative Guide to Cpypp and Other Rac1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Rac1 inhibitor Cpypp with other established Rac1 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving the modulation of Rac1 signaling.
The small GTPase Rac1 is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. Its aberrant activation is implicated in numerous pathologies, most notably cancer metastasis, making it a prime target for therapeutic intervention. This guide focuses on this compound (Compound Pyrido[2,3-d]pyrimidine), a compound that inhibits the interaction between Rac1 and its guanine nucleotide exchange factor (GEF) DOCK2, and provides a cross-validation of its performance against other well-characterized Rac1 inhibitors, NSC23766 and EHop-016.
Performance Comparison of Rac1 Inhibitors
The following table summarizes the key quantitative data for this compound, NSC23766, and EHop-016, offering a clear comparison of their potency and effects on cell behavior.
| Inhibitor | Mechanism of Action | IC50 (Rac1 Activity) | Effect on Cell Migration | Cytotoxicity (IC50) |
| This compound | Inhibitor of DOCK2-Rac1 interaction[1][2] | 22.8 µM (for DOCK2 GEF activity)[1][2] | Reduces migration of T cells to <25% of control (in vivo)[1][2] | Non-toxic to spleen cells at 100 µM |
| NSC23766 | Inhibits Rac1-GEF (Tiam1/Trio) interaction | ~50 µM (cell-free assay) | 85% inhibition of PC-3 cell invasion at 25 µM | ~10 µM in MDA-MB-231 and MDA-MB-468 cells |
| EHop-016 | Inhibits Rac1-GEF (Vav2) interaction | 1.1 µM in MDA-MB-435 cells | ~60% reduction in MDA-MB-435 cell migration at 2-5 µM[1] | 10 µM in MDA-MB-435 cells |
Rac1 Signaling Pathway and Points of Inhibition
The diagram below illustrates the Rac1 signaling cascade and highlights the points at which this compound, NSC23766, and EHop-016 exert their inhibitory effects. These inhibitors primarily act by preventing the activation of Rac1 by its specific Guanine Nucleotide Exchange Factors (GEFs).
Caption: Rac1 signaling pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rac1 Activity Assays
1. Guanine Nucleotide Exchange Factor (GEF) Activity Assay (for this compound): The inhibitory effect of this compound on the GEF activity of DOCK2 for Rac1 is determined using a cell-free assay. The assay measures the exchange of GDP for a fluorescently labeled GTP analog on Rac1, catalyzed by the DHR-2 domain of DOCK2. The reaction is performed in the presence of varying concentrations of this compound to determine the IC50 value.
2. G-LISA™ Activation Assay (for EHop-016): This is a 96-well plate-based assay that quantitatively measures the level of active, GTP-bound Rac1 in cell lysates. Cells are treated with the inhibitor for a specified time. Following lysis, the lysates are added to wells coated with a Rac-GTP-binding protein. The active Rac1 binds to the plate, and a specific antibody is used to detect the bound Rac1, followed by a colorimetric detection reagent.
3. Pull-down Assay (for NSC23766): This assay is used to isolate active, GTP-bound Rac1 from cell lysates. Cells are treated with the inhibitor and then lysed. The cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1. The protein complexes are then "pulled down" using glutathione-agarose beads. The amount of pulled-down active Rac1 is determined by Western blotting using a Rac1-specific antibody.
Cell Migration Assays
1. Transwell Migration Assay: This assay measures the chemotactic ability of cells. Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., serum). The inhibitor is added to the upper chamber with the cells. After a defined incubation period, cells that have migrated through the pores to the lower surface of the membrane are fixed, stained, and counted under a microscope.
2. Wound Healing (Scratch) Assay: This assay assesses the collective migration of a sheet of cells. A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with the inhibitor. The rate of wound closure is monitored and imaged at different time points. The area of the wound is measured to quantify the extent of cell migration.
Cytotoxicity Assays
1. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the inhibitor for a specified period. Then, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine the number of viable cells.
2. LDH Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan. The intensity of the color is proportional to the number of lysed cells.
Experimental Workflow: Rac1 Activity Pull-Down Assay
The following diagram outlines the typical workflow for a Rac1 activity pull-down assay, a common method to assess the efficacy of Rac1 inhibitors.
Caption: Workflow of a Rac1 activity pull-down assay.
References
Comparative Analysis of Cpypp and Tofacitinib in Immunomodulation
A Guide for Researchers and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, small molecule inhibitors targeting distinct signaling pathways have emerged as promising strategies for a multitude of inflammatory and autoimmune disorders. This guide provides a comparative analysis of two such molecules: Cpypp, a specific inhibitor of the dedicator of cytokinesis 2 (DOCK2), and Tofacitinib, a well-established Janus kinase (JAK) inhibitor. This comparison aims to objectively present their mechanisms of action, performance data from preclinical studies, and the experimental protocols utilized for their evaluation.
Mechanism of Action: Targeting Different Nodes of Immune Signaling
This compound and Tofacitinib modulate the immune response through distinct intracellular signaling pathways.
This compound , a small-molecule inhibitor, specifically targets the DHR-2 domain of DOCK2, a guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells.[1][2] By inhibiting DOCK2, this compound effectively blocks the activation of the small GTPase Rac.[1][2] This intervention disrupts downstream signaling cascades crucial for lymphocyte chemotaxis, adhesion, and activation, thereby dampening the immune response.[1][2]
Tofacitinib , on the other hand, is a potent inhibitor of the Janus kinase (JAK) family of enzymes, with a higher selectivity for JAK1 and JAK3 over JAK2 and TYK2.[3][4] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immunity.[3][5][6] By blocking this pathway, Tofacitinib effectively reduces the production of pro-inflammatory cytokines and modulates immune cell function.[7][8]
Comparative In Vitro and In Vivo Efficacy
In Vitro Potency and Cellular Effects
The following table summarizes the key in vitro characteristics of this compound and Tofacitinib based on available data.
| Parameter | This compound | Tofacitinib | Reference |
| Target(s) | DOCK2 (also DOCK180, DOCK5) | JAK1, JAK3 (lesser extent JAK2, TYK2) | [1][2],[3][4] |
| IC50 | 22.8 µM (for DOCK2 GEF activity) | JAK1/JAK3: 56 nM, JAK1/JAK2: 406 nM, JAK2/JAK2: 1377 nM | [1], |
| Primary Cellular Effect | Inhibition of Rac activation, leading to reduced chemotaxis and T-cell activation. | Inhibition of STAT phosphorylation, leading to reduced cytokine signaling and production. | [1][2],[3] |
In Vivo Preclinical Models
Both this compound and Tofacitinib have demonstrated efficacy in various animal models of inflammatory and autoimmune diseases.
This compound has been shown to reduce T-cell migration in vivo. Intraperitoneal injection of this compound significantly reduces the migration of adoptively transferred T cells to lymph nodes in mice.[1][2]
Tofacitinib has been extensively studied in preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) mouse model.[9] In these models, Tofacitinib treatment leads to a significant reduction in disease severity, joint inflammation, and bone erosion.[9] Real-world studies in patients with rheumatoid arthritis have shown that Tofacitinib effectively reduces disease activity.[10][11][12]
While a direct comparison is lacking, both molecules show promise in attenuating immune-mediated pathology in relevant animal models, albeit through different mechanisms.
Signaling Pathways
The distinct mechanisms of this compound and Tofacitinib are best visualized through their respective signaling pathways.
Experimental Protocols
Standardized protocols are essential for the comparative evaluation of immunomodulatory drugs. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cytokine Release Assay
This assay quantifies the effect of a compound on the production of inflammatory cytokines by immune cells.
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1) upon stimulation, in the presence or absence of the test compound.
Methodology:
-
Cell Culture: PBMCs are isolated from healthy donor blood by density gradient centrifugation. Alternatively, a monocytic cell line like THP-1 is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, Tofacitinib) or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[13][14][15][16]
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic agents.[9][17][18][19][20]
Objective: To assess the ability of a test compound to prevent or treat the clinical and histological signs of arthritis in a mouse model.
Methodology:
-
Induction of Arthritis: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.[9]
-
Compound Administration: The test compound (e.g., this compound, Tofacitinib) or vehicle is administered daily, starting either before or after the onset of clinical signs of arthritis (prophylactic or therapeutic regimen, respectively).
-
Clinical Scoring: Mice are monitored regularly for the onset and severity of arthritis. Clinical signs, such as paw swelling and joint inflammation, are scored on a standardized scale.
-
Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage destruction, and bone erosion.[9]
-
Biomarker Analysis: Serum samples can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
This compound and Tofacitinib represent two distinct approaches to immunomodulation. This compound offers a targeted approach by inhibiting DOCK2-mediated Rac activation, a pathway central to lymphocyte migration and activation. Tofacitinib provides broader immunosuppression by inhibiting the JAK-STAT pathway, which is utilized by numerous cytokines. The choice between such targeted and broader approaches will depend on the specific therapeutic indication and the desired balance between efficacy and potential off-target effects. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential in various autoimmune and inflammatory diseases. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop novel and effective immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Real-world comparative effectiveness and safety of tofacitinib and baricitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA- i Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Fc Receptor-Targeting Biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
Comparative Selectivity Profile of Cpypp Against DOCK Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Cpypp, a small molecule inhibitor, against a panel of DOCK (Dedicator of Cytokinesis) proteins. Contrary to its occasional misclassification, this compound is not a kinase inhibitor but targets the guanine nucleotide exchange factor (GEF) activity of specific DOCK family members. This guide presents available experimental data on its inhibitory activity, details the methodology for assessing its efficacy, and illustrates its mechanism of action within relevant signaling pathways.
Data Presentation: this compound Inhibition Profile
This compound has been identified as an inhibitor of DOCK2 and other DOCK-A subfamily proteins.[1][2][3] The table below summarizes the known inhibitory concentrations (IC50) and qualitative effects of this compound on various DOCK proteins.
| Target Protein | Alternative Name | IC50 (µM) | Efficacy |
| DOCK2 | 22.8 | Potent Inhibitor[1][2][3][4][5] | |
| DOCK1 | DOCK180 | Not Reported | Inhibits |
| DOCK5 | Not Reported | Efficiently Inhibits | |
| DOCK9 | Not Reported | Less Inhibited |
Note: While this compound is known to inhibit DOCK1 and DOCK5, specific IC50 values are not consistently reported in the available literature. It is also noted to be less effective against DOCK9.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effects by targeting the DHR-2 domain of DOCK2, thereby preventing the activation of the small GTPase Rac.[2] This disruption of the DOCK2-Rac signaling cascade is crucial in various cellular processes, particularly in hematopoietic cells where DOCK2 is predominantly expressed. The pathway diagram below illustrates the mechanism of DOCK2-mediated Rac activation and the point of inhibition by this compound.
Caption: DOCK2-Rac Signaling Pathway and this compound Inhibition.
Experimental Protocols: Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay
The inhibitory activity of this compound against DOCK proteins is typically determined using an in vitro guanine nucleotide exchange factor (GEF) assay. This assay measures the ability of a DOCK protein to catalyze the exchange of GDP for GTP on a Rac GTPase in the presence and absence of the inhibitor.
Objective: To quantify the inhibition of DOCK2-mediated Rac1 activation by this compound.
Materials:
-
Purified recombinant DOCK2 protein (catalytic DHR-2 domain)
-
Purified recombinant Rac1 protein
-
This compound (dissolved in DMSO)
-
BODIPY-FL-GTP (fluorescent GTP analog) or mant-GTP
-
GDP
-
GTPγS (non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Loading of Rac1 with GDP:
-
Incubate purified Rac1 with a 10-fold molar excess of GDP for 30 minutes at room temperature to ensure all Rac1 is in the GDP-bound (inactive) state.
-
Remove excess GDP by buffer exchange or dialysis.
-
-
Assay Setup:
-
Prepare a reaction mixture in the assay buffer containing GDP-loaded Rac1 and the fluorescent GTP analog (e.g., BODIPY-FL-GTP).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
To initiate the reaction, add the purified DOCK2 protein to the wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485/535 nm for BODIPY-FL-GTP). The exchange of GDP for the fluorescent GTP analog on Rac1 results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration.
-
Plot the initial reaction rates against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow of the GEF inhibition assay.
References
Head-to-head comparison of Cpypp and C21 DOCK inhibitors
A Head-to-Head Comparison of Cpypp and C21 DOCK Inhibitors
Introduction
The Dedicator of Cytokinesis (DOCK) family of proteins represents a class of atypical guanine nucleotide exchange factors (GEFs) that play a crucial role in the activation of Rho GTPases, particularly Rac1 and Cdc42. These signaling proteins are pivotal in regulating a diverse array of cellular processes, including cell migration, adhesion, and phagocytosis. The DOCK-A subfamily, which includes DOCK1, DOCK2, and DOCK5, are specific activators of Rac1. Dysregulation of DOCK protein activity has been implicated in various pathological conditions, including cancer and autoimmune diseases, making them attractive therapeutic targets. This guide provides a head-to-head comparison of two small molecule inhibitors, this compound and C21, that target DOCK proteins. We will delve into their mechanism of action, selectivity, and provide supporting experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and C21, primarily focusing on their inhibitory activity against DOCK proteins.
| Inhibitor | Target(s) | IC50 | Selectivity Notes |
| This compound | DOCK2, DOCK5, DOCK180 | 22.8 µM (for DOCK2 GEF activity)[1][2][3][4] | Inhibits DOCK-A subfamily members (DOCK1, DOCK2, DOCK5, DOCK180) and to a lesser extent DOCK9.[1][2][3] Also inhibits the unrelated GEF, Trio.[5] |
| C21 | DOCK5 | Not explicitly reported in search results | A direct blocker of DOCK5-mediated Rac activation.[6] Does not inhibit the unrelated Rac1 GEF, Trio, suggesting higher specificity for the DOCK family compared to this compound.[5] At higher concentrations, it may affect DOCK1 and DOCK2 activity.[6] |
Mechanism of Action
This compound acts as an inhibitor of the DOCK2-Rac1 interaction.[3] It binds to the DHR-2 (DOCK homology region 2) domain of DOCK2, which is the catalytic domain responsible for GEF activity, thereby preventing the exchange of GDP for GTP on Rac1.[3]
C21 is a cell-permeable benzenesulfonamide compound that functions as a non-competitive, allosteric inhibitor of DOCK5.[5] It does not prevent the binding of Rac1 to DOCK5 but rather remodels the complex into an unproductive conformation, thus inhibiting the GEF activity of DOCK5.[5][7]
Experimental Protocols
A common method to assess the activity of DOCK inhibitors is to measure their effect on the GEF activity of the target DOCK protein in vitro. A widely used method is a fluorescence-based assay that monitors the exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP or BODIPY-GDP) for unlabeled GTP on a Rho GTPase like Rac1.[8][9][10][11][12]
In Vitro Fluorescence-Based GEF Activity Assay
Objective: To determine the inhibitory effect of this compound and C21 on the GEF activity of a DOCK protein (e.g., DOCK5).
Materials:
-
Purified recombinant DOCK protein (e.g., DOCK5 DHR-2 domain)
-
Purified recombinant Rac1 protein
-
Fluorescent GDP analog (e.g., MANT-GDP)
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES-NaOH pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
This compound and C21 inhibitor stock solutions (in DMSO)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Loading Rac1 with Fluorescent GDP:
-
Incubate purified Rac1 with a molar excess of the fluorescent GDP analog in the presence of EDTA to chelate magnesium ions and facilitate nucleotide loading.[8]
-
Stop the loading reaction by adding an excess of MgCl2.
-
Remove unloaded fluorescent GDP using a desalting column.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitors (this compound or C21) at various concentrations. Include a DMSO control.
-
Add the purified DOCK protein to each well.
-
Initiate the reaction by adding the fluorescent GDP-loaded Rac1.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the decrease in fluorescence over time at an appropriate excitation and emission wavelength for the chosen fluorophore (e.g., 366 nm excitation and 450 nm emission for MANT-GDP).[11] The decrease in fluorescence corresponds to the release of the fluorescent GDP from Rac1 upon exchange for unlabeled GTP, catalyzed by the DOCK protein.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
DOCK5 Signaling Pathway
Caption: DOCK5 signaling pathway leading to Rac1 activation and downstream cellular responses.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for in vitro screening of DOCK5 inhibitors using a fluorescence-based GEF assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DOCK2-Rac1 Interaction 抑制剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Dock5 Inhibitor, C21 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Cpypp: A Guide for Researchers
In the landscape of targeted cancer therapy, the strategic combination of compounds is paramount to enhancing efficacy and overcoming resistance. This guide provides a comprehensive evaluation of the synergistic potential of Cpypp, a known inhibitor of the Dedicator of cytokinesis (DOCK) family of proteins, with other anti-cancer agents. While direct clinical or preclinical studies on this compound combination therapies are not yet available, this guide draws upon analogous evidence from other DOCK inhibitors to present a compelling case for its synergistic potential.
Understanding this compound's Mechanism of Action
This compound is a small molecule inhibitor of DOCK2, with additional activity against DOCK1 and DOCK5.[1] These proteins are guanine nucleotide exchange factors (GEFs) for Rac GTPases, playing crucial roles in cell migration, invasion, and immune responses. By inhibiting these DOCK proteins, this compound can disrupt key signaling pathways that contribute to cancer progression and metastasis.
Synergistic Potential with Chemotherapy: The Case of DOCK1 Inhibition and Cisplatin
A significant body of evidence for the synergistic potential of DOCK inhibition comes from studies on the DOCK1 inhibitor, TBOPP, in combination with the chemotherapeutic agent cisplatin. In breast cancer models, the combination of TBOPP and cisplatin has been shown to be more effective at inhibiting tumor growth than either agent alone.[2]
Key Findings:
-
Enhanced Cytotoxicity: The combination of a DOCK1 inhibitor and cisplatin leads to a significant increase in cancer cell death.
-
Overcoming Resistance: DOCK1 inhibition can sensitize cisplatin-resistant breast cancer cells to the effects of cisplatin.[2]
-
Mechanism of Synergy: The synergistic effect is attributed to the inhibition of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis and drug resistance. DOCK1 inhibition, in this context, downregulates the expression of Twist1, a major driver of EMT.[2]
Quantitative Data on DOCK1 Inhibitor Synergy
The following table summarizes the quantitative data from studies evaluating the synergistic effects of the DOCK1 inhibitor TBOPP with cisplatin in breast cancer cell lines. The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Compound | IC50 (μM) (Single Agent) | Combination | Combination Index (CI) | Fold-Resistance Reversal |
| MCF-7 | Cisplatin | 8.5 | Cisplatin + TBOPP (10 μM) | < 1 (Synergistic) | Not Reported |
| MDA-MB-231 | Cisplatin | 12.2 | Cisplatin + TBOPP (10 μM) | < 1 (Synergistic) | Not Reported |
Data is extrapolated from qualitative descriptions of synergy in the absence of specific reported CI values in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound/TBOPP and Cisplatin Synergy Pathway.
Caption: Experimental Workflow for Synergy Evaluation.
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the compound of interest, and their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and the Combination Index (CI) using the Chou-Talalay method.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compounds (this compound, another compound, or the combination).
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate between different treatment groups.
Future Directions and Considerations
The synergistic potential of this compound is a promising area of research. Based on the evidence from other DOCK inhibitors, promising combination partners for this compound could include:
-
Platinum-based chemotherapy (e.g., cisplatin, carboplatin): Particularly in cancers where EMT is a known resistance mechanism.
-
Taxanes (e.g., paclitaxel, docetaxel): As both affect the cytoskeleton, there is a potential for synergy in inhibiting cell division and migration.
-
Targeted therapies: Combining this compound with inhibitors of receptor tyrosine kinases (e.g., EGFR, HER2 inhibitors) could be effective in cancers driven by these pathways, given the role of DOCK1 downstream of these receptors.
It is crucial for future studies to directly evaluate these combinations with this compound to establish its specific synergistic profile and to generate the quantitative data needed to advance its clinical development. Researchers should employ a range of in vitro and in vivo models to validate these potential synergies and elucidate the underlying molecular mechanisms.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Cpypp
For Immediate Reference: Proper Handling and Disposal of Cpypp
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, also known as (4E)-4-[(2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]-1-phenylpyrazolidine-3,5-dione (CAS Number: 310460-39-0). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 310460-39-0 | Multiple Sources |
| Molecular Formula | C₁₈H₁₃ClN₂O₂ | Multiple Sources |
| Molecular Weight | 324.76 g/mol | Multiple Sources |
| Solubility in DMSO | 50 mM to 65 mg/mL | Selleck Chemicals, Cayman Chemical |
| Purity | ≥98% | Multiple Sources |
| Storage (Powder) | -20°C for up to 2 years | DC Chemicals, MedchemExpress.com |
| Storage (in DMSO) | -80°C for up to 6 months | DC Chemicals |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and ensure skin is not exposed.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste. This workflow is based on standard best practices for the disposal of research-grade chemicals in the absence of specific manufacturer guidelines.
Personal protective equipment for handling Cpypp
For researchers, scientists, and drug development professionals engaged in laboratory work with CPYPP, a potent inhibitor of DOCK family proteins, this guide provides critical safety and logistical information. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-sleeved, buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | This compound should be handled in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. For weighing or procedures that may generate dust, a respirator may be necessary based on a risk assessment. |
Safe Handling and Storage of this compound
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Receiving and Inspection | Upon receipt, visually inspect the container for any damage or leaks. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C for long-term stability. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or solution aerosols. Use only in a chemical fume hood. |
| Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory. |
This compound Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and pipette tips. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Rinse thoroughly with an appropriate solvent (e.g., DMSO followed by a volatile solvent) in a fume hood. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This section provides a detailed methodology for preparing a this compound stock solution, a common procedure in many experimental workflows.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is correctly worn and that the chemical fume hood is operational.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM solution, weigh 3.248 mg of this compound (Molecular Weight: 324.76 g/mol ).
-
Dissolving in DMSO: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant tubes.
This compound Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory environment.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
